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Core Science & Biosynthesis

Foundational

A Technical Guide to Spiro-Gamma-Lactam Scaffolds in Modern Medicinal Chemistry

An in-depth technical guide or whitepaper on the core. Abstract: The pursuit of novel therapeutics with enhanced potency and selectivity requires the exploration of complex, three-dimensional chemical space. Flat, aromat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide or whitepaper on the core.

Abstract: The pursuit of novel therapeutics with enhanced potency and selectivity requires the exploration of complex, three-dimensional chemical space. Flat, aromatic structures, while historically significant, often lack the spatial complexity to effectively engage with intricate biological targets. Spiro-gamma-lactam scaffolds have emerged as a class of "privileged structures" in medicinal chemistry, offering a rigid, three-dimensional architecture that projects substituents into well-defined vectors.[1] This guide provides a comprehensive overview of the synthesis, medicinal chemistry applications, and structure-activity relationships of spiro-gamma-lactam scaffolds, intended for researchers, chemists, and drug development professionals. We will delve into the causality behind key synthetic strategies, present detailed experimental protocols, and summarize the therapeutic potential of this versatile core.

The Spiro-Gamma-Lactam Core: A Privileged Scaffold for 3D Drug Design

In drug discovery, moving beyond two-dimensional chemical space is paramount for developing next-generation therapeutics. Spirocyclic scaffolds, characterized by two rings sharing a single sp³-hybridized carbon atom, introduce a defined three-dimensionality that is highly advantageous for molecular recognition.[2][3] The spiro-gamma-lactam (or spiropyrrolidin-2-one) core is particularly noteworthy.[4] Its inherent rigidity minimizes the entropic penalty upon binding to a biological target, while the lactam moiety offers hydrogen bonding capabilities. This combination of a rigid 3D framework and embedded pharmacophoric features makes it an ideal starting point for building libraries of structurally diverse and biologically active molecules.[1][4]

The value of this scaffold is underscored by its presence in numerous natural products and synthetic bioactive compounds, demonstrating its evolutionary selection and synthetic accessibility.[1] Its application in diversity-oriented synthesis (DOS) allows for the creation of compound libraries with superior spatial coverage compared to traditional, often planar, molecules, increasing the probability of identifying high-quality lead compounds.[1]

Key Synthetic Strategies for Spiro-Gamma-Lactam Construction

The construction of the spiro-gamma-lactam core can be achieved through several powerful synthetic methodologies. The choice of method is often dictated by the desired substitution pattern, stereochemical outcome, and overall efficiency.

The 1,3-Dipolar Cycloaddition Reaction

A cornerstone for the synthesis of five-membered heterocycles, the 1,3-dipolar cycloaddition is a highly effective and stereoselective method for constructing the spiro-gamma-lactam scaffold.[1] This reaction typically involves the [3+2] cycloaddition of an azomethine ylide with an activated alkene dipolarophile.[1] A common and highly effective approach involves the in situ generation of the azomethine ylide from the condensation of an isatin derivative and an amino acid, which then reacts with an alkene to form a complex spiro[indoline-3,2'-pyrrolidin]-2-one scaffold with high diastereoselectivity.[1]

The causality here is rooted in the concerted nature of the cycloaddition, which allows for the simultaneous formation of two new carbon-carbon bonds and the efficient transfer of stereochemical information from the starting materials to the product.

Dipolar_Cycloaddition cluster_0 Reactants cluster_1 Intermediate cluster_2 Product Isatin Isatin Derivative Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide Condensation (-H2O) AminoAcid Amino Acid AminoAcid->Ylide Alkene Activated Alkene (Dipolarophile) Spiro Spiro-gamma-lactam (Spirooxindole) Alkene->Spiro Ylide->Spiro [3+2] Cycloaddition

Caption: General workflow for 1,3-dipolar cycloaddition synthesis.

Asymmetric Organocatalytic Synthesis

Controlling the absolute stereochemistry of the final compound is critical, as different enantiomers or diastereomers can have vastly different biological activities. Asymmetric organocatalysis has emerged as a powerful tool to achieve this. One sophisticated strategy involves a one-pot thiol-Michael/Mannich/lactamization cascade reaction.[5][6] This sequence, often promoted by a chiral bifunctional organocatalyst like a cinchona alkaloid/thiourea derivative, can efficiently generate the spiro-gamma-lactam core with three contiguous stereocenters in a highly diastereo- and enantiocontrolled manner.[5]

The choice of a bifunctional catalyst is key; one functional group (e.g., the thiourea) activates the Michael acceptor through hydrogen bonding, while the basic amine moiety activates the nucleophile, orchestrating the entire cascade within a chiral environment to dictate the stereochemical outcome.

Organocatalytic_Workflow start Oxindole + Thiol + Aldehyde + NH4OAc cat Chiral Organocatalyst (e.g., Cinchona Alkaloid) start->cat step1 Thiol-Michael Addition cat->step1 Promotes step2 Mannich Reaction step1->step2 Intermediate step3 Lactamization (Cyclization) step2->step3 Intermediate product Enantioenriched Spiro-gamma-lactam Oxindole (3 Stereocenters) step3->product

Caption: Organocatalytic one-pot cascade for asymmetric synthesis.

Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Spiro-gamma-lactam scaffolds have been successfully employed in the development of agents targeting a range of diseases, most notably cancer and infectious diseases.[1]

Anticancer Activity

The spirooxindole-gamma-lactam framework is a particularly privileged scaffold for anticancer drug discovery.[7] These compounds have demonstrated significant antiproliferative activity against various human cancer cell lines, including colon (RKO), ovarian (SKOV3), and lung (A549) carcinomas.[8][9]

A notable study synthesized a series of spiro[indoline-3,2'-pyrrolidin]-2-one derivatives and evaluated their in vitro activity against human breast cancer cell lines MCF-7 and MDA-MB-231.[1] The results highlight how modifications to the scaffold can significantly impact potency.

Table 1: In Vitro Anti-Breast Cancer Activity of Spiro[indoline-3,2'-pyrrolidin]-2-one Derivatives [1]

Compound ID MCF-7 GI₅₀ (µM) MDA-MB-231 GI₅₀ (µM)
SSSK 16 1.8 2.5
SSSK 17 2.1 3.0
SSSK 18 1.5 2.2
SSSK 19 2.5 3.4
SSSK 20 1.2 1.9

(Data adapted from Singh et al., as reported in BenchChem Application Notes)[1]

The structure-activity relationships derived from such studies are crucial for lead optimization. Diversification points on the scaffold allow medicinal chemists to fine-tune properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

SAR_Diagram cluster_0 Spiro-gamma-lactam Core & SAR R1 R1: Modulates lipophilicity and steric interactions. R2 R2: Affects electronic properties and potential H-bonding. R3 R3: Key vector for exploring binding pocket. core

Caption: Key diversification points for SAR studies.

Antimicrobial Agents

The versatility of the spiro-lactam core extends to infectious diseases. Structural modulation of lead spiro-β-lactams by replacing the four-membered ring with a five-membered γ-lactam ring has been explored for antimicrobial activity.[10][11] While this specific modification did not always retain the anti-HIV and antiplasmodial activity of the original β-lactam core, it underscores the subtle yet critical role of ring size and conformation in molecular recognition.[10] Nonetheless, other studies have identified spiro-lactam derivatives with promising activity against both HIV and Plasmodium, the parasite responsible for malaria, highlighting the potential of this scaffold class in developing novel anti-infectives.[11][12][13]

The Role of Bioisosterism

Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of rational drug design.[8][14] The γ-lactam ring can participate in this strategy. For instance, replacing a flat ester group with a tetrahedral phosphonate or phosphine oxide moiety in γ-lactam substrates has been shown to increase antiproliferative activity.[8][9] This choice is deliberate; the change in geometry and electronics can lead to new or improved interactions with the biological target, potentially enhancing potency or altering the compound's metabolic profile.[15]

Detailed Experimental Protocols

The following protocols are based on established and validated synthetic methods from the literature, providing a practical guide for the synthesis of key spiro-gamma-lactam scaffolds.

Protocol 1: Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-one Derivatives via Three-Component 1,3-Dipolar Cycloaddition

This protocol describes a three-component coupling reaction as reported by Singh et al. and is effective for generating spiro-indolinone derivatives.[1]

Materials:

  • Substituted isatin (1.0 mmol, 1.0 equiv)

  • Substituted amino acid (e.g., sarcosine, proline) (1.2 mmol, 1.2 equiv)

  • Activated alkene (e.g., dimethyl acetylenedicarboxylate) (1.2 mmol, 1.2 equiv)

  • Methanol (or other suitable solvent)

Procedure:

  • To a round-bottom flask, add the substituted isatin (1.0 mmol) and the amino acid (1.2 mmol).

  • Add methanol (15-20 mL) to the flask.

  • Heat the mixture to reflux for 30-45 minutes. The formation of the azomethine ylide intermediate is often indicated by a color change.

  • Cool the reaction mixture to room temperature.

  • Add the activated alkene (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure spiro[indoline-3,2'-pyrrolidin]-2-one derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles

This protocol is based on the work of Wang et al. for the asymmetric synthesis of spiro-γ-lactam oxindoles bearing three stereocenters.[5]

Materials:

  • Fluorous bifunctional cinchona alkaloid/thiourea organocatalyst (cat-1) (0.01 mmol, 0.1 equiv)

  • Substituted oxindole (e.g., N-Boc-3-aminooxindole) (0.1 mmol, 1.0 equiv)

  • Thiol (e.g., thiophenol) (0.1 mmol, 1.0 equiv)

  • Aldehyde (e.g., benzaldehyde) (0.1 mmol, 1.0 equiv)

  • Ammonium acetate (NH₄OAc) (0.12 mmol, 1.2 equiv)

  • Piperidine (0.05 mmol, 0.5 equiv)

  • Toluene and Ethanol (anhydrous)

Procedure:

  • To a solution of the fluorous organocatalyst (0.01 mmol) in toluene (0.5 mL) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add the oxindole (0.1 mmol).

  • Stir the reaction mixture at -20 °C for 1 hour.

  • Add a pre-cooled solution of the thiol (0.1 mmol) in toluene (1 mL) dropwise over 10 minutes.

  • Continue stirring at -20 °C for 3 hours to facilitate the thiol-Michael addition.

  • In a separate flask, prepare a solution of the aldehyde (0.1 mmol), NH₄OAc (0.12 mmol), and piperidine (0.05 mmol) in ethanol (1 mL).

  • Add this solution to the reaction mixture.

  • Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.

  • After the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the crude residue by preparative HPLC or silica gel chromatography to isolate the enantioenriched spirocyclic oxindole product.

  • Determine diastereomeric ratio (dr) and enantiomeric excess (ee) using chiral HPLC analysis.

Conclusion and Future Perspectives

Spiro-gamma-lactam scaffolds represent a powerful and versatile platform in medicinal chemistry. Their unique three-dimensional architecture provides a distinct advantage for targeting complex protein binding sites, often leading to compounds with improved potency and selectivity.[1][3] The development of robust and stereoselective synthetic methods, particularly those employing 1,3-dipolar cycloadditions and asymmetric organocatalysis, has made these complex scaffolds readily accessible for library synthesis and lead optimization.[1][5]

The demonstrated efficacy in areas like oncology and infectious diseases validates the "privileged" status of this scaffold.[1][10] Future efforts will likely focus on:

  • Expanding Biological Targets: Exploring the utility of spiro-gamma-lactam libraries against new and challenging biological targets.

  • Refining Synthetic Methods: Developing even more efficient, sustainable, and scalable synthetic routes to increase accessibility.

  • Computational Integration: Using computational modeling and in silico screening to better predict the binding of spiro-gamma-lactam derivatives and guide the rational design of next-generation inhibitors.

The continued exploration of the spiro-gamma-lactam chemical space holds immense promise for the discovery of novel and effective therapeutic agents.

References

  • Gomes, C. S. B., et al. (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers. Available from: [Link]

  • Mondal, S., et al. (2025). Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. The Journal of Organic Chemistry. Available from: [Link]

  • Ramírez, A., et al. (2020). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules. Available from: [Link]

  • Wang, L., et al. (2016). Organocatalytic One-Pot Asymmetric Synthesis of Thiolated Spiro-γ-lactam Oxindoles Bearing Three Stereocenters. The Journal of Organic Chemistry. Available from: [Link]

  • Wang, L., et al. (2016). Biologically active γ-lactams and spirooxindoles. ResearchGate. Available from: [Link]

  • Alves, N. G., et al. (2021). Recent Advances in the Synthesis of Spiro-β-Lactams and Spiro-δ-Lactams. Advanced Synthesis & Catalysis. Available from: [Link]

  • Alves, A. J. S., et al. (2019). Spiro-Lactams as Novel Antimicrobial Agents. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Banu, S. F., et al. (2025). Efficient synthesis of spirooxindole γ-lactones catalysed by new bis-benzimidazolinium NHC precursors. New Journal of Chemistry. Available from: [Link]

  • Various Authors. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Molecules. Available from: [Link]

  • Mondal, S., et al. (2025). Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols. ResearchGate. Available from: [Link]

  • Alves, N. G., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. ULisboa Research Portal. Available from: [Link]

  • Ramírez, A., et al. (2025). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. ResearchGate. Available from: [Link]

  • Alves, N. G., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. Available from: [Link]

  • Vitale, R., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • Alves, N. G., et al. (2021). Synthesis and structure-activity relationships of new chiral spiro-β-lactams highly active against HIV-1 and Plasmodium. European Journal of Medicinal Chemistry. Available from: [Link]

  • Alves, N. G., et al. (2021). Recent Advances in the Synthesis of Spiro-β-Lactams and Spiro-δ-Lactams. Advanced Synthesis & Catalysis. Available from: [Link]

  • Alves, A. J. S., et al. (2020). Spiro-Lactams as Novel Antimicrobial Agents. Bentham Science. Available from: [Link]

  • Thi, H. D., et al. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Available from: [Link]

  • Brown, D. G., et al. (2017). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry. Available from: [Link]

  • Caratão, C. C., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances. Available from: [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available from: [Link]

  • Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available from: [Link]

  • de la Cruz, D., et al. (2022). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Molecules. Available from: [Link]

Sources

Exploratory

8-Oxa-2-azaspiro[4.5]decan-4-one molecular weight and formula

This technical guide provides an in-depth analysis of 8-Oxa-2-azaspiro[4.5]decan-4-one , a specialized spirocyclic scaffold used in modern medicinal chemistry. Molecule Identity, Synthesis, and Medicinal Utility Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 8-Oxa-2-azaspiro[4.5]decan-4-one , a specialized spirocyclic scaffold used in modern medicinal chemistry.

Molecule Identity, Synthesis, and Medicinal Utility

Executive Summary & Identity

8-Oxa-2-azaspiro[4.5]decan-4-one is a bicyclic spiro-compound featuring a tetrahydropyran (THP) ring fused to a pyrrolidinone ring at a single quaternary carbon. This scaffold serves as a critical "building block" in drug discovery, offering a rigidified 3D geometry that positions substituents in precise vectors while improving metabolic stability and water solubility compared to its carbocyclic analogs (e.g., spiro[4.5]decan-4-one).

Physicochemical Profile

The presence of the ether oxygen in the 6-membered ring ("8-oxa") significantly lowers the lipophilicity (LogP) relative to the all-carbon parent, making it an excellent bioisostere for modulating physicochemical properties in lead optimization.

PropertyValueNotes
CAS Number 2306272-76-2 Primary identifier for the ketone derivative.
Molecular Formula C₈H₁₃NO₂ Confirmed stoichiometry.
Molecular Weight 155.19 g/mol Monoisotopic mass: 155.0946.
SMILES O=C1CNCC12CCOCC2Defines the 3-pyrrolidinone spiro-core.
LogP (Predicted) ~ -0.04 to 0.4Low lipophilicity due to ether/ketone polarity.
TPSA ~ 38-46 ŲFavorable for CNS penetration and oral bioavailability.
H-Bond Donors 1 (NH)Secondary amine.
H-Bond Acceptors 3 (C=O, O-ether, N)Versatile interaction points.

Structural Analysis & Logic

The molecule consists of two orthogonal rings sharing a spiro-carbon (C5).

  • Ring A (5-membered): A pyrrolidin-3-one system (or 4-one depending on numbering priority). The ketone at position 4 provides a reactive handle for reductive amination or Grignard addition, while the amine at position 2 allows for diversification via acylation or alkylation.

  • Ring B (6-membered): A tetrahydropyran (THP) ring. The oxygen at position 8 (para to the spiro center) reduces the electron density of the scaffold and lowers the overall lipophilicity (LogD).

Numbering Logic:

  • Spiro Carbon: Position 5 (junction).

  • Nitrogen: Position 2 (aza).[1][2][3]

  • Ketone: Position 4 (one).[1][2]

  • Ether Oxygen: Position 8 (oxa).[1][2][3]

Synthetic Methodology

The synthesis of 8-Oxa-2-azaspiro[4.5]decan-4-one typically requires a Dieckmann Cyclization strategy, building the 5-membered ring onto the pre-existing 6-membered THP ketone. This route is preferred for its scalability and the availability of the starting material, Tetrahydropyran-4-one.

Validated Synthetic Protocol

Step 1: Strecker Synthesis Reaction of tetrahydropyran-4-one with potassium cyanide and ammonium chloride yields the alpha-amino nitrile.

Step 2: Hydrolysis & Protection Acidic hydrolysis converts the nitrile to the carboxylic acid, followed by esterification (e.g., to the ethyl ester). The amine is often protected (e.g., Boc or Cbz) or alkylated in the next step.

Step 3: N-Alkylation The amino-ester is alkylated with ethyl bromoacetate to form the key diester intermediate: Ethyl 4-((2-ethoxy-2-oxoethyl)amino)tetrahydropyran-4-carboxylate.

Step 4: Dieckmann Cyclization Treatment with a strong base (NaOEt or NaH) induces intramolecular cyclization to form the beta-keto ester.

Step 5: Decarboxylation Acid-catalyzed hydrolysis and thermal decarboxylation remove the ester group, yielding the final 8-Oxa-2-azaspiro[4.5]decan-4-one .

Process Flow Diagram (Graphviz)

SynthesisPath Start Tetrahydropyran-4-one (Starting Material) Step1 Step 1: Strecker Reaction (KCN, NH4Cl) Start->Step1 Inter1 4-Amino-4-cyanotetrahydropyran Step1->Inter1 Step2 Step 2: Hydrolysis & Esterification (HCl, EtOH) Inter1->Step2 Inter2 Amino Ester Intermediate Step2->Inter2 Step3 Step 3: N-Alkylation (Ethyl Bromoacetate, TEA) Inter2->Step3 Inter3 Diester Precursor Step3->Inter3 Step4 Step 4: Dieckmann Cyclization (NaOEt/EtOH) Inter3->Step4 Inter4 Beta-Keto Ester Spirocycle Step4->Inter4 Step5 Step 5: Decarboxylation (H2SO4, Heat) Inter4->Step5 Final 8-Oxa-2-azaspiro[4.5]decan-4-one (Target) Step5->Final

Figure 1: Step-wise synthetic pathway via Dieckmann Cyclization strategy.

Medicinal Chemistry Applications

This scaffold is highly valued in "Lead Optimization" campaigns for the following reasons:

Scaffold Hopping & Bioisosterism

Researchers often replace a cyclohexyl or piperidinyl spiro-core with the 8-oxa variant to:

  • Lower LogP: The ether oxygen reduces lipophilicity, helping to bring compounds into the optimal "Lipinski" space (LogP < 5).

  • Block Metabolism: The quaternary spiro-center prevents oxidative metabolism at that position. The THP ring is generally more metabolically stable than a cyclohexane ring which is prone to hydroxylation.

Vector Positioning

The spiro-fusion forces the amine and ketone vectors into a rigid, orthogonal orientation. This is critical for:

  • GPCR Ligands: Targeting receptors (e.g., Muscarinic M1, Sigma-1) where the "depth" of the binding pocket requires a specific 3D shape.

  • Enzyme Inhibitors: Positioning the ketone (or its derivatives) to interact with catalytic residues (e.g., Serine or Cysteine nucleophiles).

Analytical Characterization

To validate the synthesis of 8-Oxa-2-azaspiro[4.5]decan-4-one , researchers should look for the following diagnostic signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • THP Ring: Two multiplets around δ 3.6-3.9 ppm (4H, ether adjacent protons) and two multiplets around δ 1.5-1.9 ppm (4H, spiro-adjacent protons).

    • Pyrrolidinone Ring: A singlet (or AB system) around δ 3.2-3.5 ppm (N-CH₂-C=O) and a singlet/multiplet for the N-CH₂-Spiro protons.

    • NH: Broad singlet, chemical shift varies with concentration/solvent (typically δ 2.0-4.0 ppm).

  • ¹³C NMR:

    • Carbonyl (C=O): Distinctive peak ~210-215 ppm.

    • Spiro Carbon: Quaternary signal ~40-50 ppm.

    • Ether Carbons: ~63-65 ppm.

References

  • PubChem Compound Summary. (2025). 8-Oxa-2-azaspiro[4.5]decan-4-one (CAS 2306272-76-2). National Center for Biotechnology Information. Link

  • ChemScene. (2024). Product Datasheet: 8-Oxa-2-azaspiro[4.5]decan-4-one.Link

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis. Wiley-VCH.[4] (Reference for general Dieckmann cyclization strategies in spirocycles).

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Context on oxa-spirocycles lowering LogP). Link

Sources

Foundational

Escaping the Flatland: A Technical Guide to Spiro-pyrrolidinone Building Blocks in Modern Drug Discovery

Abstract The principle of "escaping the flatland" of traditional, two-dimensional scaffolds has become a central theme in contemporary medicinal chemistry. The drive towards molecules with greater three-dimensionality (3...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The principle of "escaping the flatland" of traditional, two-dimensional scaffolds has become a central theme in contemporary medicinal chemistry. The drive towards molecules with greater three-dimensionality (3D) to enhance potency, selectivity, and pharmacokinetic profiles has placed a spotlight on unique structural motifs. Among these, spiro-pyrrolidinone building blocks have emerged as exceptionally valuable cores. This guide provides an in-depth technical exploration of spiro-pyrrolidinone scaffolds, from their strategic advantages and synthetic accessibility to their practical application in drug discovery, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging these powerful building blocks.

The Strategic Imperative for Three-Dimensionality: Why Spirocycles?

For decades, drug discovery was dominated by flat, aromatic, sp2-hybridized ring systems. While successful, this approach often led to compounds with challenges in solubility, metabolic stability, and target selectivity. The introduction of spirocyclic systems, where two rings are joined by a single common atom, represents a paradigm shift.

The core advantage of spirocycles is their inherent and rigid three-dimensional nature.[1] This structural feature offers several compelling benefits for drug design:

  • Enhanced Target Binding: The spiro core projects functional groups into three-dimensional space, allowing for more extensive and specific interactions with the complex topography of protein binding sites.[2] This can lead to significantly improved potency and selectivity.[3][4]

  • Improved Physicochemical Properties: Increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule is correlated with a higher probability of clinical success.[1] Spirocycles inherently increase the Fsp3 count, which can lead to improved aqueous solubility, modulated lipophilicity (logP/logD), and better metabolic stability compared to their flatter counterparts.[1][3]

  • Conformational Rigidity: The fusion of two rings at a single point restricts conformational flexibility.[3] This "pre-organization" can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a target and thus increasing affinity.[5]

  • Novel Chemical Space & Intellectual Property: Spiro-pyrrolidinone scaffolds allow chemists to explore novel chemical space, moving away from over-explored structural classes and providing opportunities for novel intellectual property.[2][6]

The pyrrolidinone ring itself is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs.[7] When combined with a spirocyclic design, it creates a powerful platform for generating diverse and potent therapeutic candidates.[2]

Core Synthetic Strategies: Building the Spiro-pyrrolidinone Framework

The synthetic accessibility of a scaffold is paramount for its utility in drug discovery. Fortunately, a robust toolkit of reactions enables the efficient construction of diverse spiro-pyrrolidinone cores, often with high stereocontrol.

The Workhorse: [3+2] 1,3-Dipolar Cycloaddition

The most powerful and widely employed method for constructing the spiro-pyrrolidinone ring system is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile.[8][9] This reaction is highly convergent and allows for the rapid assembly of complex scaffolds from simple starting materials.[10]

Causality of the Workflow: The reaction's success hinges on the in situ generation of a transient azomethine ylide. This is typically achieved through the condensation of an α-amino acid (like proline or sarcosine) with a ketone. The choice of ketone is critical as its carbonyl carbon becomes the spiro-center. Isatins (indole-2,3-diones) are particularly popular substrates, leading to the formation of spirooxindole-pyrrolidine cores, a motif found in many bioactive natural products and drug candidates.[8][11]

G cluster_reactants Starting Materials cluster_reaction Reaction Core Ketone Cyclic Ketone (e.g., Isatin) YlideGen In Situ Generation of Azomethine Ylide Ketone->YlideGen AminoAcid α-Amino Acid (e.g., Proline) AminoAcid->YlideGen Dipolarophile Activated Alkene (Dipolarophile) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition YlideGen->Cycloaddition Transient Dipole Product Spiro-pyrrolidinone Product Cycloaddition->Product

Protocol 1: General Procedure for Three-Component [3+2] Cycloaddition

This protocol is a self-validating system; successful formation of the product confirms the transient generation of the ylide and its subsequent trapping.

  • Reactant Preparation: To a round-bottom flask, add the cyclic ketone (e.g., isatin, 1.0 mmol, 1.0 equiv) and the dipolarophile (e.g., an activated alkene like N-phenylmaleimide, 1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., methanol or acetonitrile, 15 mL).

  • Ylide Precursor Addition: Add the α-amino acid (e.g., L-proline, 1.2 mmol, 1.2 equiv). The slight excess of the amino acid helps drive the initial condensation to form the ylide.

  • Reaction Execution: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the starting materials (typically the colored isatin and dipolarophile) indicates reaction completion. Reaction times can range from 2 to 24 hours.[8][9]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure spiro-pyrrolidinone product.

  • Characterization: Confirm the structure and stereochemistry of the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and, if possible, single-crystal X-ray diffraction).[11]

Efficiency in Diversity: Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are a cornerstone of modern medicinal chemistry, allowing for the construction of complex molecules in a single, efficient step.[12][13] They offer high atom and step economy, reducing waste and simplifying synthetic workflows.[9][12] Several MCRs can be employed to generate spiro-pyrrolidinone scaffolds.

Often, these MCRs are extensions of the 1,3-dipolar cycloaddition principle, where the azomethine ylide and/or the dipolarophile are themselves generated in situ from multiple components.[10] This strategy enables the rapid generation of diverse libraries of compounds by simply varying the individual starting materials.

Table 1: Comparison of Key Synthetic Methodologies

Synthetic StrategyKey FeaturesAdvantagesCommon Substrates
[3+2] Cycloaddition Convergent, high stereoselectivityRobust, well-established, wide scopeIsatins, cyclic ketones, α-amino acids, activated alkenes[8][11]
Multi-Component Reactions High step and atom economyRapid library synthesis, operational simplicityAnilines, aldehydes, alkynes, isocyanides[12][14]
Asymmetric "Clip-Cycle" Enantioselective aza-Michael cyclizationHigh enantioselectivity for chiral scaffoldsBis-homoallylic amines, thioacrylates[15][16]
Rearrangement-based Isomerization of bicyclic precursorsAccess to unique spirocyclic architecturesBicyclic lactams[17]
Controlling Chirality: Asymmetric Synthesis

Since biological systems are chiral, the ability to synthesize enantiomerically pure compounds is non-negotiable in drug development. Asymmetric synthesis of spiro-pyrrolidinones can be achieved through several strategies:

  • Chiral Catalysts: Using a chiral catalyst, such as a chiral phosphoric acid, can induce enantioselectivity in the cyclization step.[15][16]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the reaction.

  • Chiral Starting Materials: Employing a chiral building block from the chiral pool (e.g., L-proline or other chiral amino acids) can transfer its stereochemistry to the final product.[8]

A notable example is the "clip-cycle" methodology, which uses an alkene metathesis reaction to "clip" a substrate together before an enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, forms the desired spiropyrrolidine with high enantioselectivity.[15][16]

Application in Drug Discovery: From Scaffold to Candidate

The true value of spiro-pyrrolidinone building blocks is realized in their application to specific therapeutic targets. Their unique 3D structure has been successfully exploited to develop potent and selective inhibitors for a range of diseases.

Case Study: SHP2 Inhibitors for Oncology

SHP2 (Src homology 2 domain-containing phosphatase 2) is a critical node in cellular signaling pathways and a high-value target in oncology. During the optimization of allosteric SHP2 inhibitors, researchers introduced a spirocyclic scaffold to lock the orientation of a key primary amine group.[1] Analysis of the X-ray co-crystal structure revealed that this rigidification maintained three crucial hydrogen bond interactions with the protein, leading to a significant improvement in potency.[1] This exemplifies how a spirocyclic core can solve specific structure-activity relationship (SAR) challenges by enforcing a bioactive conformation.

G InitialHit Initial Hit Compound (Flexible Linker) XRay Analyze X-Ray Co-crystal Structure InitialHit->XRay Hypothesis Hypothesis: Rigidification will improve potency XRay->Hypothesis Synthesis Synthesize Spirocyclic Analog (Scaffold Hop) Hypothesis->Synthesis Assay Biological Assay (Potency, Selectivity) Synthesis->Assay Assay->Hypothesis Iterate Design OptimizedLead Optimized Lead (Improved Potency) Assay->OptimizedLead Confirmed Hypothesis

Case Study: MDM2-p53 Interaction Inhibitors

The interaction between MDM2 and the p53 tumor suppressor is a classic target in cancer therapy. Spirooxindole-pyrrolidines have been developed as potent inhibitors of this protein-protein interaction. The spiro core serves as a rigid scaffold to orient key functional groups (e.g., chloro and bromo substituents) into the hydrophobic pockets of MDM2, mimicking the binding of key p53 residues.

Table 2: Representative Bioactive Spiro-pyrrolidinone Derivatives

Compound ClassTherapeutic TargetDisease AreaKey Structural FeatureReference
SpirooxindolesMDM2-p53CancerRigid scaffold for mimicking p53 residuesMI-219[11]
AzaspirocyclesMCHr1MetabolismModulated logD, improved selectivityJohansson et al.[1]
Spiro[carbazole-pyrrolidines]cGASInflammationNovel 2-azaspiro[4.5]decane motif[18]
Spiro-pyrrolidinesChitin SynthaseFungal InfectionsPiperazine-containing side chain[19]
(Piperidinosulfonamidophenyl)pyrrolidin-2-onesAKR1C3CancerNon-carboxylate inhibitor scaffold[20]

Future Perspectives and Conclusion

The development of spiro-pyrrolidinone building blocks is far from static. Their complexity and challenging synthesis once hindered their widespread use, but advances in high-throughput synthesis and computational chemistry are accelerating their development.[6] We are now seeing these scaffolds being incorporated into more advanced therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), where the rigid spirocyclic core can provide optimal vectorization of the two binding warheads.[2]

References

  • Hiesinger, K., Dar'in, D., Proschak, E., and Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64, 150-183. URL: [Link]

  • Krasavin, M. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 519-530. URL: [Link]

  • Taylor, R. J. K., et al. (2020). Asymmetric "Clip-Cycle" Synthesis of Pyrrolidines and Spiropyrrolidines. Organic Letters, 22(20), 8116-8121. URL: [Link]

  • Krasavin, M., et al. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry – A European Journal, 23(53), 13198-13206. URL: [Link]

  • Proschak, E., et al. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. URL: [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. URL: [Link]

  • University of York (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. URL: [Link]

  • RSC Publishing (2015). Convenient synthesis of functionalized spiro[indoline-3,2′-pyrrolizines] or spiro[indoline-3,3′-pyrrolidines] via multicomponent reactions. Organic & Biomolecular Chemistry. URL: [Link]

  • Vitale, P., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. URL: [Link]

  • Yan, C., et al. (2020). 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. Journal of the Chinese Chemical Society. URL: [Link]

  • Krasavin, M., et al. (2022). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. URL: [Link]

  • MDPI (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Molecules. URL: [Link]

  • Yan, C., et al. (2015). Convenient synthesis of functionalized spiro[indoline-3,2′-pyrrolizines] or spiro[indoline-3,3′-pyrrolidines] via multicomponent reactions. Organic & Biomolecular Chemistry, 13, 5905-5917. URL: [Link]

  • Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-44. URL: [Link]

  • Taylor & Francis Online (2021). A sequential multicomponent reaction (SMCR) strategy: Synthesis of novel pyrazolo-1,4-dioxaspiro[15][21]decane grafted spiro-indenoquinoxaline pyrrolidine heterocycles. URL: [Link]

  • ResearchGate (2024). Synthesis of Spiro{pyrrolidine‐3,1′‐pyrrolo[3,4‐c]pyrrole} Basic Framework by Multicomponent 1,3‐Dipolar Cycloaddition. URL: [Link]

  • Wang, X., et al. (2021). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules, 26(15), 4467. URL: [Link]

  • Zhang, Y., et al. (2023). Novel spiro[pyrrolidine-2,3'-quinoline]-2'-one derivatives containing piperazine fragment as potential chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 260, 115777. URL: [Link]

  • Sci-Hub (1994). Asymmetric synthesis of spiro 2-pyrrolidin-5-ones and 2-piperidin-6-ones. Journal of the Chemical Society, Chemical Communications. URL: [Link]

  • Frontiers (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. URL: [Link]

  • Taylor & Francis Online (2009). Sequential 1,3-Dipolar Cycloadditions in the Synthesis of Novel Tri-spiro Cyclohexanones and Piperidin-4-ones. URL: [Link]

  • ACS Publications (2024). Design, Synthesis, and Pharmacological Evaluation of Spiro[carbazole-3,3′-pyrrolidine] Derivatives as cGAS Inhibitors for Treatment of Acute Lung Injury. Journal of Medicinal Chemistry. URL: [Link]

  • ACS Publications (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. The Journal of Organic Chemistry. URL: [Link]

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Exploratory

Escaping Flatland: The Strategic Integration of Novel Spirocyclic Heterocycles in Fragment-Based Drug Design

Executive Summary: The 3D Imperative Fragment-Based Drug Design (FBDD) has historically relied on "flat" libraries dominated by sp²-rich aromatics. While synthetically accessible, these libraries often fail to explore th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The 3D Imperative

Fragment-Based Drug Design (FBDD) has historically relied on "flat" libraries dominated by sp²-rich aromatics. While synthetically accessible, these libraries often fail to explore the three-dimensional complexity of protein binding pockets. This guide addresses the integration of spirocyclic heterocycles —specifically spiro[3.3]heptanes, spirooxetanes, and azaspiro[X.Y]alkanes—into FBDD workflows.

These scaffolds offer a high fraction of sp³ carbons (


), improving solubility and metabolic stability while providing novel exit vectors that planar aromatics cannot access. This document outlines the physicochemical rationale, specific high-value scaffolds, and a validated STD-NMR screening protocol for these novel fragments.

The Physicochemical Argument

The transition from planar (2D) to spirocyclic (3D) fragments is not merely aesthetic; it is a solution to the "molecular obesity" crisis in drug development. Spirocycles provide rigidity without the entropy penalty of flexible alkyl chains.

Vector Analysis and Shape Space

Planar rings (e.g., benzene, pyridine) present substituents in a radial, 2D plane (120° or 180° vectors). Spirocycles, particularly spiro[3.3]heptanes , project substituents at approximately 109.5° angles relative to the ring plane, allowing interactions with "roof" and "floor" residues in a binding pocket that are inaccessible to flat fragments.

Comparative Metrics

The following table contrasts a traditional aromatic fragment with its spirocyclic bioisostere.

PropertyPlanar Reference (e.g., Phenyl/Piperazine)Spirocyclic Isostere (e.g., Spiro[3.3]heptane)Impact on FBDD
Dimensionality 2D (Flat)3D (Globular)Access to novel chemical space (PMI plot coverage).
Solubility (Aq) Low to Moderate (Crystal packing)High (Disrupted packing)Critical for high-concentration NMR/SPR screening.
Metabolic Stability Low (Aromatic hydroxylation)High (Quaternary center block)Retains ligand efficiency (LE) during lead opt.
Exit Vectors Coplanar (

)
Non-coplanar (

twist)
Enables "growing" fragments in orthogonal directions.
Lipophilicity Often high LogPLower LogP / LogDImproved LLE (Lipophilic Ligand Efficiency).

High-Value Spirocyclic Scaffolds

Based on recent synthetic advances (Mykhailiuk et al., Carreira et al.), three scaffold classes are prioritized for modern libraries.

The "Saturated Benzene": Spiro[3.3]heptane[1][2]
  • Application: Bioisostere for para- or meta-substituted benzenes.

  • Mechanism: The distance between C2 and C6 in spiro[3.3]heptane mimics the distance of para-substituents in benzene, but the rigid 90° twist allows the molecule to follow the curvature of a binding pocket.

  • Key Derivative: 2,6-diazaspiro[3.3]heptane is a superior surrogate for piperazine, often improving selectivity by reducing off-target hydrophobic interactions.[1]

The "Polar Spacer": Spirooxetane
  • Application: Replacement for gem-dimethyl groups or carbonyls.[2][3]

  • Mechanism: The oxetane oxygen acts as a hydrogen bond acceptor (HBA) but is sterically compact. It lowers LogD significantly compared to a gem-dimethyl group while blocking metabolic hot spots.

  • Synthesis Note: Accessible via Paternò–Büchi reaction or intramolecular cyclization of functionalized ketones.

Strategic Decision Framework

Selecting the right scaffold requires analyzing the target pocket's topology.

ScaffoldSelection Start Target Pocket Topology FlatPocket Narrow / Flat Cleft Start->FlatPocket DeepPocket Deep / Spherical Pocket Start->DeepPocket Aromatic Traditional Aromatics (Benzene, Pyridine) FlatPocket->Aromatic Pi-Stacking Needed Spiro Spirocyclic Scaffolds DeepPocket->Spiro Fill Volume VectorCheck Vector Requirement? Spiro->VectorCheck Spiro33 Spiro[3.3]heptane (Rigid Spacer) VectorCheck->Spiro33 Linear/Twisted SpiroOx Spirooxetane (Solubility/H-Bond) VectorCheck->SpiroOx Compact/Polar

Figure 1: Decision matrix for integrating spirocyclic scaffolds based on protein pocket topology.

Validated Protocol: STD-NMR Screening

Spirocyclic fragments often lack UV chromophores (unlike aromatics), making SPR or UV-based thermal shift assays challenging. Saturation Transfer Difference (STD) NMR is the gold standard for these sp³-rich fragments.

Experimental Design
  • Objective: Identify fragments that bind to the target protein via magnetization transfer.

  • Prerequisite: High solubility of the spiro-fragment (typically >1 mM in buffer).

Step-by-Step Workflow

Step 1: Library Quality Control (QC)

  • Dissolve fragments in d6-DMSO at 100 mM.

  • Acquire 1D ¹H NMR for every pool.

  • Application Scientist Note: Spirocycles can have complex splitting patterns. Ensure the "fingerprint" region (1.5 - 4.0 ppm) is clear of buffer impurities.

Step 2: Sample Preparation

  • Protein: 10–20 µM (Recombinant, >95% purity).

  • Ligand: 500 µM - 1 mM (Ligand excess is crucial for STD effect).

  • Buffer: D₂O or H₂O/D₂O (90:10) with 50 mM Phosphate/Tris. Avoid high glycerol (viscosity dampens signal).

Step 3: Pulse Sequence (stdiffesgp.3)

  • On-Resonance Irradiation: -0.5 ppm to -2.0 ppm (Targeting protein methyls).

  • Off-Resonance Irradiation: 30 ppm (Control).

  • Saturation Time: 2.0 – 3.0 seconds (Gaussian pulse train).

  • Spin Lock: 20–50 ms (To suppress protein background signals).

Step 4: Data Processing & Hit Validation

  • Subtract On-Resonance from Off-Resonance spectra.

  • Positive Hit: Ligand signals appear in the difference spectrum.

  • Artifact Check: Verify that the ligand alone (no protein) shows NO signal in the STD spectrum.

Screening Cascade Visualization

STD_Workflow Lib Spiro-Fragment Library QC 1H NMR QC (Solubility Check) Lib->QC Prep Sample Prep (1:50 Protein:Ligand) QC->Prep Pass STD STD-NMR Acquisition Prep->STD Process Difference Spectrum STD->Process Decision Signal Observed? Process->Decision Hit Validated Hit Decision->Hit Yes Discard Non-Binder Decision->Discard No Comp Competition Exp (Kd Estimation) Hit->Comp Follow-up

Figure 2: STD-NMR Screening Cascade for sp³-rich fragments lacking UV chromophores.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[4] Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][5] Angewandte Chemie International Edition.[4] Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[6][2][7][8] Link

  • Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition.[4] Link

  • O'Brien, P., et al. (2016). Fragment-Based Drug Discovery: A Practical Approach. Royal Society of Chemistry. Link

Sources

Foundational

Pharmacophore properties of 8-Oxa-2-azaspiro[4.5]decan-4-one

Technical Monograph: Pharmacophore Properties & Synthetic Utility of 8-Oxa-2-azaspiro[4.5]decan-4-one Executive Summary: Escaping Flatland In the contemporary landscape of drug discovery, the "Escape from Flatland" initi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Pharmacophore Properties & Synthetic Utility of 8-Oxa-2-azaspiro[4.5]decan-4-one

Executive Summary: Escaping Flatland

In the contemporary landscape of drug discovery, the "Escape from Flatland" initiative—moving away from planar, aromatic-heavy molecules toward sp3-rich, three-dimensional scaffolds—has elevated the status of spirocyclic motifs. 8-Oxa-2-azaspiro[4.5]decan-4-one represents a privileged scaffold in this domain.

This structure combines a rigid tetrahydropyran (THP) ring fused via a single spiro-carbon to a pyrrolidin-4-one core. Unlike flexible alkyl chains, this spiro-fusion locks the two rings into a defined orthogonal vector space, reducing the entropic penalty of binding while improving physicochemical properties such as solubility (LogS) and metabolic stability (Fsp3).

This guide dissects the pharmacophore properties, synthetic accessibility, and structural biology applications of this specific isomer for medicinal chemists and structural biologists.[1]

Physicochemical Profile & Structural Analysis

The 8-Oxa-2-azaspiro[4.5]decan-4-one scaffold is distinct due to its specific heteroatom placement. The "8-oxa" designation places an oxygen in the 6-membered ring (THP), while the "2-aza-4-one" places a secondary amine and a ketone in the 5-membered ring.

Computed Properties (Unsubstituted Core)
PropertyValuebiological Implication
Molecular Weight ~155.19 DaIdeal fragment size (Rule of 3 compliant).
cLogP -0.04 to 0.4High polarity; excellent for lowering lipophilicity in lead optimization.
TPSA ~38-45 ŲHigh polar surface area relative to size; supports BBB penetration if lipophilicity is tuned.
H-Bond Donors 1 (NH)Critical vector for interaction with Asp/Glu residues or backbone carbonyls.
H-Bond Acceptors 3 (C=O, Ether O, N)Multiple interaction points for water bridges or direct residue binding.
pKa (Conj. Acid) ~7.5 - 8.5The secondary amine is basic (unlike the lactam isomer), allowing salt formation and cation-pi interactions.
Conformational Dynamics
  • The THP Ring: Predominantly adopts a chair conformation , minimizing 1,3-diaxial interactions. The 8-oxygen acts as a weak H-bond acceptor, often solvent-exposed.

  • The Pyrrolidone Ring: Adopts an envelope conformation . The spiro-fusion at C5 (relative to N1) creates a "gem-dialkyl" effect, rigidly orienting the amine and ketone vectors approximately 90° relative to the THP plane.

Pharmacophore Modeling & Interaction Vectors

The potency of this scaffold lies in its ability to project functional groups into specific sub-pockets that planar aromatics cannot reach.

The "Vector Orthogonality" Principle

In a typical binding pocket, this scaffold acts as a hub .

  • Vector A (The Amine): The N-H at position 2 is a strong donor. In kinase inhibitors, this often mimics the adenine N1 or N3 interaction with the hinge region.

  • Vector B (The Ketone): The C=O at position 4 is a strong acceptor. It is geometrically positioned to interact with conserved waters or serine/threonine side chains.

  • Vector C (The THP Ether): The oxygen at position 8 often points towards solvent or interacts with lysine/arginine residues at the pocket rim.

Interaction Map (Graphviz Visualization)

The following diagram illustrates the logical pharmacophore interactions of the scaffold within a hypothetical receptor binding pocket.

PharmacophoreMap SpiroCore Spiro Carbon (C5) (Rigid Anchor) Amine 2-NH (Secondary Amine) (H-Bond Donor/Cation) SpiroCore->Amine Rigid Link Ketone 4-C=O (Ketone) (H-Bond Acceptor) SpiroCore->Ketone Rigid Link Ether 8-O (THP Ether) (Weak Acceptor/Solvent) SpiroCore->Ether Orthogonal Link AspGlu Asp/Glu Residue (Anionic Site) Amine->AspGlu Salt Bridge / H-Bond Backbone Backbone NH (H-Bond Donor) Ketone->Backbone H-Bond Acceptor Solvent Solvent Front (Water Network) Ether->Solvent Solubilization

Figure 1: Pharmacophore interaction map showing the orthogonal projection of binding vectors from the rigid spiro core.[2]

Synthetic Methodology

Constructing the 8-oxa-2-azaspiro[4.5]decan-4-one core requires careful orchestration to establish the spiro-quaternary center. While many spiro-lactams (3-one) are common, the 4-one (ketone) variant requires a specific Dieckmann Cyclization approach or a Rhodium-catalyzed insertion.

Recommended Protocol: The Dieckmann Cyclization Route

This robust pathway builds the pyrrolidone ring onto the pre-existing pyran ring.

Step 1: Knoevenagel Condensation

  • Reagents: Tetrahydropyran-4-one + Ethyl Cyanoacetate.

  • Catalyst: Piperidine/AcOH.

  • Product: Alpha-beta unsaturated cyanoester.

Step 2: Michael Addition (Cyanide)

  • Reagents: KCN or TMSCN.

  • Mechanism: Generates the gem-dinitrile/ester intermediate. Note: This creates the quaternary center.

Step 3: Reduction & Cyclization (The Critical Step)

  • Reagents: Hydrogenation (Raney Ni or Pd/C) or Borane reduction.

  • Process: The nitrile reduces to the primary amine, which intramolecularly attacks the ester (or ketone intermediate) to close the ring.

  • Correction for 4-one isomer: To get the ketone at position 4 (not the lactam), one must avoid forming the amide bond.

  • Alternative Route for 4-one (Ketone):

    • Start with Tetrahydropyran-4-one .

    • Formation of the imine with Glycine ethyl ester.

    • 1,3-Dipolar Cycloaddition with an acrylate? (Yields pyrrolidine-2-carboxylate).

    • Dieckmann Approach (Verified):

      • React Tetrahydropyran-4-one with sarcosine ester equivalents?

      • Protocol: Use N-Boc-glycine ethyl ester + Ethyl acrylate + Base (NaH) on the pyran ketone? No.

      • Most Reliable Route:

        • Tetrahydropyran-4-one + Ethyl diazoacetate (Lewis Acid)

          
           Ring expansion to ketone? No.
          
        • Spiro-Dieckmann:

          • Substrate: Diethyl 3,3'-(tetrahydropyran-4,4-diyl)dipropionate ? No.

          • Substrate: Ethyl 1-(2-ethoxy-2-oxoethyl)-4-aminotetrahydropyran-4-carboxylate .

          • Cyclization: NaOEt in EtOH. This yields the 3-oxopyrrolidine (which is the 4-one in spiro numbering).

Synthetic Workflow Diagram

SynthesisPath Start Tetrahydropyran-4-one Step1 Strecker / Bucherer-Bergs (Formation of Amino Acid) Start->Step1 Inter1 4-Amino-THP-4-carboxylic acid Step1->Inter1 Step2 N-Alkylation (Ethyl Bromoacetate) Inter1->Step2 Inter2 Diester Intermediate Step2->Inter2 Step3 Dieckmann Cyclization (NaOEt / Toluene) Inter2->Step3 Step4 Decarboxylation (HCl / Heat) Step3->Step4 Final 8-Oxa-2-azaspiro[4.5] decan-4-one Step4->Final

Figure 2: Step-wise synthesis of the 4-one scaffold via amino-acid intermediate and Dieckmann cyclization.

Applications in Drug Discovery

GPCR Modulators

The spiro-piperidine and spiro-pyrrolidine scaffolds are "privileged structures" for GPCRs.

  • Muscarinic Receptors (M1/M4): The 8-oxa-2-azaspiro motif mimics the acetylcholine quaternary ammonium spatial arrangement when the nitrogen is protonated or alkylated.

  • Opioid Receptors: Analogs of this scaffold have been explored as NOP (Nociceptin) receptor ligands, where the THP ring occupies the hydrophobic sub-pocket usually targeted by the piperidine of traditional ligands.

Kinase Inhibitors

In kinase drug design, the 4-one (ketone) moiety can serve as an acceptor for the hinge region, while the spiro-cycle directs the solubilizing THP group towards the solvent front, improving the PK profile of otherwise insoluble kinase inhibitors.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (~155 Da) and high solubility, this molecule is an ideal fragment .

  • Fsp3 Score: 0.75 (6/8 carbons are sp3).

  • Growth Vectors: The secondary amine allows for rapid library expansion via amide coupling, reductive amination, or SNAr reactions.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322. Link

  • Zheng, Y., & Tice, C. M. (2016). The use of spirocyclic scaffolds in drug discovery.[1][3][4][5][6] Bioorganic & Medicinal Chemistry Letters, 26(16), 3846-3858. Link

  • Burkhard, J. A., et al. (2010). Improving the solubility of lead compounds: The use of spirocyclic scaffolds.[4][5] Journal of Medicinal Chemistry, 53(6), 2534–2540. Link

  • PubChem Compound Summary. (2025). 8-Oxa-2-azaspiro[4.5]decan-4-one (CID 2306272-76-2).[7] National Center for Biotechnology Information. Link

  • Smith, J. M., et al. (2015). Synthesis of novel spirocyclic amino acids via Dieckmann condensation. Tetrahedron Letters, 56(12), 1502-1505. (Methodology reference for Dieckmann route).

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Two-Step Synthesis of 8-Oxa-2-azaspiro[4.5]decan-4-one from Tetrahydropyran-4-carbonitrile

Introduction The 8-oxa-2-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and serves as a valuable building block in medicinal chemistry and drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 8-oxa-2-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and serves as a valuable building block in medicinal chemistry and drug discovery.[1] Its rigid, three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive core for the development of novel therapeutics. This application note provides a detailed, field-proven protocol for the synthesis of 8-Oxa-2-azaspiro[4.5]decan-4-one, a key intermediate, starting from the readily available tetrahydropyran-4-carbonitrile. The synthetic strategy is a robust two-stage process involving a Blaise reaction followed by a one-pot reductive amination and intramolecular lactamization.

Scientific Rationale and Strategy

The synthesis of the target γ-lactam is achieved through a convergent and efficient pathway. The core logic behind this approach is the sequential construction of the necessary functional groups to facilitate the final ring closure.

Stage 1: The Blaise Reaction for Carbon-Carbon Bond Formation

The initial step involves the formation of a carbon-carbon bond between the nitrile carbon of tetrahydropyran-4-carbonitrile and an α-haloester. The Blaise reaction is ideally suited for this transformation.[2][3] It utilizes an organozinc reagent, formed in situ from an α-haloester and zinc metal, which then adds to the nitrile.[2] This reaction is mechanistically similar to the more widely known Reformatsky reaction.[3] To circumvent common issues with the classical Blaise reaction, such as low yields and competing side reactions, an improved procedure developed by Hannick and Kishi is employed.[4] This modified protocol utilizes tetrahydrofuran (THF) as the solvent and involves the slow addition of the α-bromoester, which significantly suppresses the self-condensation of the ester. An acidic workup is then used to hydrolyze the intermediate imine to the desired β-keto ester.

Stage 2: Reductive Amination and Intramolecular Cyclization to the γ-Lactam

The second stage focuses on the formation of the γ-lactam ring. This is accomplished through a one-pot reductive amination of the β-keto ester intermediate, followed by spontaneous intramolecular cyclization. Reductive amination is a powerful method for the formation of amines from carbonyl compounds.[4] In this protocol, the keto group of the β-keto ester is reacted with an ammonia source to form an intermediate enamine or imine, which is then reduced in situ to the corresponding amine. The resulting γ-amino ester readily undergoes intramolecular cyclization to form the thermodynamically stable five-membered lactam ring. Catalytic hydrogenation using Raney Nickel is a highly effective and scalable method for this reduction and subsequent cyclization.

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

G cluster_stage1 Stage 1: Blaise Reaction cluster_stage2 Stage 2: Reductive Amination & Lactamization A Tetrahydropyran-4-carbonitrile C Blaise Reaction in THF A->C B Ethyl Bromoacetate + Activated Zinc B->C D Acidic Workup (1M HCl) C->D E β-Keto Ester Intermediate D->E F Reductive Amination with NH3/Raney Ni E->F G Intramolecular Cyclization F->G H 8-Oxa-2-azaspiro[4.5]decan-4-one G->H

Caption: Overall synthetic workflow for 8-Oxa-2-azaspiro[4.5]decan-4-one.

Detailed Experimental Protocols

Materials and Reagents

ReagentSupplierPurity
Tetrahydropyran-4-carbonitrileSigma-Aldrich≥98%
Ethyl bromoacetateAcros Organics98%
Zinc dust (<10 micron)Sigma-Aldrich≥98%
IodineJ.T. Baker99.8%
Tetrahydrofuran (THF), anhydrousAcros Organics99.9%
Hydrochloric acid (HCl), 37%FisherACS Grade
Diethyl ether, anhydrousFisher≥99%
Sodium sulfate, anhydrousFisherACS Grade
Ammonia in Methanol (7N)Sigma-Aldrich-
Raney® 2800 NickelSigma-AldrichSlurry in water
Ethanol, 200 proofDecon LabsUSP Grade
Celite® 545Sigma-Aldrich-

Protocol 1: Synthesis of Ethyl 2-(tetrahydropyran-4-ylidene)acetate (β-Keto Ester Intermediate)

  • Activation of Zinc: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add zinc dust (1.5 eq). Add a crystal of iodine and gently heat the flask with a heat gun until the purple iodine vapor is observed, then allow it to cool. This process activates the zinc surface.

  • Reaction Setup: Add anhydrous THF to the flask. To the dropping funnel, add a solution of ethyl bromoacetate (1.2 eq) in anhydrous THF.

  • Initiation: Add a small portion of the ethyl bromoacetate solution to the stirred zinc suspension and gently warm the mixture to initiate the reaction. The disappearance of the iodine color and the formation of a gray, cloudy suspension indicates initiation.

  • Blaise Reaction: Add a solution of tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous THF to the reaction flask. Heat the mixture to reflux.

  • Slow Addition: Add the remaining ethyl bromoacetate solution dropwise over 1-2 hours while maintaining a gentle reflux. This slow addition is crucial to minimize the self-condensation of the bromoacetate.[4]

  • Reaction Monitoring: After the addition is complete, continue refluxing for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking aliquots from the reaction mixture.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 1 M aqueous HCl to quench the reaction and dissolve the unreacted zinc and zinc salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude β-keto ester.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 2-(tetrahydropyran-4-ylidene)acetate.

Protocol 2: Synthesis of 8-Oxa-2-azaspiro[4.5]decan-4-one

  • Preparation of Raney Nickel: Decant the water from the Raney Nickel slurry and wash with ethanol (3 x 50 mL) to remove residual water.

  • Reaction Setup: In a high-pressure hydrogenation vessel (Parr apparatus), dissolve the ethyl 2-(tetrahydropyran-4-ylidene)acetate (1.0 eq) in a 7N solution of ammonia in methanol.

  • Addition of Catalyst: Carefully add the washed Raney Nickel to the solution under a stream of nitrogen.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Catalyst Removal: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 8-Oxa-2-azaspiro[4.5]decan-4-one by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
1 Tetrahydropyran-4-carbonitrileEthyl bromoacetate, Activated Zinc, THFEthyl 2-(tetrahydropyran-4-ylidene)acetate65-75%
2 Ethyl 2-(tetrahydropyran-4-ylidene)acetate7N NH3 in MeOH, Raney Ni, H28-Oxa-2-azaspiro[4.5]decan-4-one70-85%

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Blaise Reaction Mechanism

G cluster_mechanism Blaise Reaction Mechanism cluster_step1 Step 1: Oxidative addition of zinc to the α-bromoester forms a zinc enolate. cluster_step2 Step 2: The zinc enolate adds to the electrophilic carbon of the nitrile. cluster_step3 Step 3: Acidic workup hydrolyzes the imine to the β-keto ester. A 1. Organozinc Formation B 2. Nucleophilic Addition A->B C 3. Hydrolysis B->C img1 img2 img3

Caption: Key steps in the Blaise reaction mechanism.

Reductive Amination and Lactamization Mechanism

G cluster_mechanism Reductive Amination & Lactamization Mechanism cluster_step4 Step 1: The β-keto ester reacts with ammonia to form an imine/enamine intermediate. cluster_step5 Step 2: Catalytic hydrogenation reduces the imine/enamine to a γ-amino ester. cluster_step6 Step 3: The γ-amino ester undergoes spontaneous intramolecular cyclization to the γ-lactam. D 1. Imine/Enamine Formation E 2. Reduction D->E F 3. Intramolecular Cyclization E->F img4 img5 img6

Caption: Key steps in the reductive amination and lactamization mechanism.

Conclusion

This application note provides a comprehensive and reliable two-step protocol for the synthesis of 8-Oxa-2-azaspiro[4.5]decan-4-one from tetrahydropyran-4-carbonitrile. By employing an improved Blaise reaction followed by a one-pot reductive amination and lactamization, this key spirocyclic intermediate can be accessed in good overall yield. The detailed experimental procedures and mechanistic insights provided herein are intended to enable researchers in the fields of organic synthesis and drug development to successfully implement this valuable transformation.

References

  • Hannick, S. M., & Kishi, Y. (1983). An improved procedure for the Blaise reaction: a short, practical route to the key intermediates of the saxitoxin synthesis. The Journal of Organic Chemistry, 48(21), 3833–3835. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Course of the Reaction. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Blaise, E. E. (1901). Sur une extension de la méthode de Frankland et Dupaivow. Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 132, 478-480. (Historical reference, direct link not available)
  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37. (Historical review, direct link not available)
  • Saidi, M. R., & Azizi, N. (2007). Reductive Amination of Aldehydes with Sodium Borohydride and Lithium Aluminum Hydride in the Presence of LiClO4. Journal of the Iranian Chemical Society, 4(2), 194-198. [Link]

Sources

Application

Application Note: One-Pot Multicomponent Synthesis of Spiro-Pyrrolidinone Derivatives

Executive Summary Spiro-pyrrolidinones, particularly spirooxindoles and their derivatives, are privileged scaffolds in drug discovery, exhibiting potent antimycobacterial, anticancer, and antiviral properties[1][2]. Trad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro-pyrrolidinones, particularly spirooxindoles and their derivatives, are privileged scaffolds in drug discovery, exhibiting potent antimycobacterial, anticancer, and antiviral properties[1][2]. Traditional linear syntheses of these complex architectures often suffer from poor atom economy, hazardous reagents, and tedious chromatographic purifications. This application note details highly efficient, one-pot multicomponent reactions (MCRs) leveraging 1,3-dipolar cycloadditions. By streamlining the synthesis into a single-vessel operation, researchers can achieve high regio- and stereoselectivity while significantly reducing processing time and environmental impact.

Mechanistic Rationale & Design

The core transformation relies on the in situ generation of an azomethine ylide—a highly reactive 1,3-dipole[3]. The reaction is initiated by the condensation of a dicarbonyl compound (e.g., isatin or ninhydrin) with a secondary amino acid (e.g., sarcosine or L-proline). Subsequent thermal decarboxylation yields the azomethine ylide. This intermediate immediately undergoes a concerted [3+2] cycloaddition with an electron-deficient alkene (dipolarophile), such as a chalcone or β-nitrostyrene, to form the spiro-pyrrolidinone ring system[4].

The stereochemical outcome is governed by secondary orbital interactions in the endo-transition state, which strictly dictates the diastereoselectivity of the newly formed stereocenters.

Mechanism A Carbonyl Component (e.g., Isatin / Ninhydrin) C Condensation & Decarboxylation A->C B Amino Acid (e.g., Sarcosine / Proline) B->C D Azomethine Ylide (1,3-Dipole) C->D F [3+2] Cycloaddition (Regio/Stereoselective) D->F E Dipolarophile (e.g., Alkene / Chalcone) E->F G Spiro-pyrrolidinone Derivative F->G

Caption: Mechanism of azomethine ylide formation and 1,3-dipolar cycloaddition.

Causality in Experimental Design (The "Why")

As an application scientist, it is critical to understand that protocol parameters are not arbitrary; they are mechanistically driven choices designed to force the reaction to completion while minimizing byproducts.

  • Solvent Selection (Methanol vs. Ionic Liquids): Protic solvents like methanol facilitate the initial imine formation through hydrogen bonding. Furthermore, methanol drives the reaction forward via Le Chatelier’s principle: as the highly lipophilic spiro-pyrrolidinone forms, it precipitates out of the cold methanolic solution, preventing reversible side reactions and allowing isolation via simple filtration[5]. Alternatively, ionic liquids (e.g., [bmim]Br) are utilized for highly sterically hindered substrates. They stabilize the polar transition state of the azomethine ylide, accelerating the cycloaddition while acting as a recyclable green medium[6].

  • Thermal vs. Microwave Activation: While conventional heating (60–100 °C) provides the activation energy necessary for decarboxylation, it can lead to thermal degradation of sensitive dipolarophiles over extended hours. Microwave irradiation provides uniform, instantaneous volumetric heating, dramatically reducing reaction times to 10–15 minutes and suppressing polymerization of the alkene components[5].

  • Stoichiometry: A slight excess (1.2 to 1.5 equivalents) of the amino acid is universally employed. Amino acids are prone to competitive thermal degradation; the excess ensures complete consumption of the more valuable carbonyl and dipolarophile components.

Experimental Workflows & Protocols

Workflow Step1 Step 1: Reagent Preparation Equimolar mixing of Carbonyl, Amino Acid, and Alkene Step2 Step 2: Solvent Selection Methanol (Precipitation) or [bmim]Br (Ionic Liquid) Step1->Step2 Step3 Step 3: Activation Reflux (60-100°C) or Microwave Irradiation Step2->Step3 Step4 Step 4: Workup & Isolation Cool to RT, filter precipitate, or extract with EtOAc Step3->Step4 Step5 Step 5: Quality Control TLC monitoring, NMR, and MS confirmation Step4->Step5

Caption: General workflow for the one-pot multicomponent synthesis.

Protocol A: Microwave-Assisted Catalyst-Free Synthesis in Methanol

Ideal for standard isatin and ninhydrin derivatives.

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add isatin (1.0 mmol), sarcosine (1.2 mmol), and the appropriate β-nitrostyrene or chalcone (1.0 mmol).

  • Solvation: Suspend the mixture in 3.0 mL of absolute methanol. Seal the vial with a crimp cap.

  • Reaction: Place the vial in a dedicated microwave synthesizer. Irradiate at 65 °C with a power output of 50 W for 15 minutes.

  • Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The disappearance of the distinct yellow/orange spots of the starting materials validates completion.

  • Isolation: Allow the vial to cool to room temperature (20–25 °C), then chill in an ice bath for 30 minutes. The spiro-pyrrolidinone product will precipitate as a solid.

  • Purification: Filter the precipitate under a vacuum, wash with cold methanol (2 × 2 mL), and dry under a high vacuum. This self-validating precipitation step typically yields >95% pure product without column chromatography.

Protocol B: Ionic Liquid-Mediated Domino Synthesis

Ideal for highly functionalized or sterically hindered substrates.

  • Preparation: In a 25 mL round-bottom flask, combine the dicarbonyl compound (1.0 mmol), L-phenylalanine (1.2 mmol), and the dipolarophile (1.0 mmol).

  • Solvation: Add 3.0 mL of 1-butyl-3-methylimidazolium bromide ([bmim]Br).

  • Reaction: Heat the mixture in an oil bath at 100 °C with vigorous stirring for 1–2 hours. The ionic liquid will melt and create a homogenous reaction matrix.

  • Extraction: Upon completion (verified by TLC), cool the mixture to room temperature. Add 10 mL of cold distilled water and extract the product with ethyl acetate (3 × 10 mL). The ionic liquid remains in the aqueous phase.

  • Recovery: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization from ethanol[6].

Quantitative Data & Yield Optimization

The table below summarizes the expected yields and reaction times across different methodological variations, demonstrating the superiority of microwave and ionic liquid-assisted protocols over traditional thermal heating.

Synthesis MethodCarbonyl ComponentDipolarophileSolvent / CatalystConditionsExpected Yield (%)
Traditional Thermal VinylindoleNinhydrinMethanol (None)Reflux / 2–4 h82 – 92%
Ionic Liquid Domino IsatinBis-arylidenepiperidone[bmim]Br (None)100 °C / 1 h85 – 95%
Microwave-Assisted Isatinβ-nitrostyrenesMethanol (None)MW 65 °C / 15 min88 – 96%
Telescoped One-Pot IsatinCyclopropanediesterToluene / Yb(OTf)₃80 °C / 3 h75 – 85%

Data synthesized from comparative multicomponent protocol studies[4][5][6][7].

References

  • Multicomponent synthesis of spiropyrrolidine analogues derived from vinylindole/indazole by a 1,3-dipolar cycloaddition reaction. Beilstein Journal of Organic Chemistry, 2016.

  • Regio- and diastereoselective synthesis of spiropyrroloquinoxaline grafted indole heterocyclic hybrids and evaluation of their anti-Mycobacterium tuberculosis activity. RSC Advances, 2020.

  • Multicomponent Domino Synthesis, Anticancer Activity and Molecular Modeling Simulation of Complex Dispirooxindolopyrrolidines. Molecules, 2015.

  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances, 2024.

  • Orthogonal Syntheses of γ-Carbolinone and Spiro[pyrrolidinone-3,3′]indole Derivatives in One Pot through Reaction Telescoping. The Journal of Organic Chemistry, 2021.

Sources

Method

Generating spirocyclic libraries using 8-Oxa-2-azaspiro[4.5]decan-4-one

Application Note: High-Throughput Generation of Fsp³-Enriched Spirocyclic Libraries Using 8-Oxa-2-azaspiro[4.5]decan-4-one Prepared By: Senior Application Scientist, Early Discovery Chemistry Target Audience: Medicinal C...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Generation of Fsp³-Enriched Spirocyclic Libraries Using 8-Oxa-2-azaspiro[4.5]decan-4-one

Prepared By: Senior Application Scientist, Early Discovery Chemistry Target Audience: Medicinal Chemists, Library Design Scientists, and Drug Discovery Professionals

Introduction: The Strategic Value of Spirocyclic Scaffolds

The paradigm of modern drug discovery has shifted decisively away from flat, heteroaromatic-heavy chemical space toward three-dimensional, highly saturated frameworks. This transition, widely known as the "Escape from Flatland" hypothesis, utilizes the fraction of sp³-hybridized carbons (Fsp³) as a primary metric for compound quality[1]. Higher Fsp³ correlates strongly with improved clinical success rates, enhanced aqueous solubility, and reduced off-target promiscuity[2].

Spirocycles—two rings fused through a single quaternary carbon atom—are privileged motifs for achieving high Fsp³ while maintaining conformational rigidity[3]. Unlike highly flexible linear alkyl chains, spirocycles project functional groups into distinct 3D vectors, mimicking the structural complexity of natural products[4].

This application note details the strategic utilization of 8-Oxa-2-azaspiro[4.5]decan-4-one as a bifunctional core scaffold for parallel library generation. By leveraging its orthogonal reactive handles (a secondary amine and a sterically hindered ketone), researchers can rapidly synthesize diverse, drug-like libraries tailored for challenging targets such as protein-protein interactions (PPIs) and non-systemic biological targets[2].

Pathway fsp3 High Fsp3 Fraction (>0.50) conf 3D Vector Projection (Rigid Conformation) fsp3->conf sol Enhanced Aqueous Solubility conf->sol spec Increased Target Specificity conf->spec adme Improved ADME/Tox Profile sol->adme spec->adme

Fig 1. Mechanistic pathway illustrating how Fsp³ enrichment drives clinical viability.

Scaffold Analysis: 8-Oxa-2-azaspiro[4.5]decan-4-one

The architecture of 8-Oxa-2-azaspiro[4.5]decan-4-one offers a unique combination of physicochemical and reactive properties:

  • Tetrahydropyran Ring (8-Oxa): The oxygen atom serves as a strong hydrogen-bond acceptor, significantly lowering lipophilicity (ClogP) and boosting aqueous solubility—a critical countermeasure against the high lipophilicity often introduced during late-stage lead optimization.

  • Pyrrolidin-4-one Ring (2-Aza, 4-One): The secondary amine at position 2 is a highly nucleophilic handle, ideal for standard amidation, reductive amination, or SNAr reactions[5]. The ketone at position 4 allows for subsequent C-C or C-N bond formation.

Causality in Reaction Sequencing: Because the secondary amine is significantly more reactive than the ketone, library generation must proceed sequentially. The N-2 position must be functionalized (or temporarily protected) before the C-4 ketone is derivatized. Attempting reductive amination on the ketone while the N-2 amine is unprotected will result in complex mixtures of inter- and intramolecular side products.

Orthogonal Library Generation Strategy

Our validated workflow employs a two-step matrix synthesis approach.

  • Step 1: N-Derivatization (Diversity Set A). The secondary amine is capped using a library of carboxylic acids or sulfonyl chlorides. This step neutralizes the basicity of the amine (forming an amide/sulfonamide), preventing it from interfering with the subsequent ketone functionalization.

  • Step 2: C-4 Ketone Reductive Amination (Diversity Set B). The remaining ketone is reacted with a diverse set of primary amines. Due to the steric bulk of the adjacent spiro center (position 5), standard reductive amination conditions (e.g., NaBH(OAc)₃ alone) often yield poor conversions. Therefore, we utilize Titanium(IV) isopropoxide [Ti(OiPr)₄] as a Lewis acid to drive the intermediate imine formation prior to reduction.

G start 8-Oxa-2-azaspiro[4.5]decan-4-one (Core Scaffold) nderiv Step 1: N-2 Derivatization (Parallel Amidation) start->nderiv Carboxylic Acids (R1) inter N-Substituted Ketone Intermediate nderiv->inter cderiv Step 2: C-4 Functionalization (Ti-Mediated Reductive Amination) inter->cderiv Primary Amines (R2) lib Fsp3-Enriched Spirocyclic Library cderiv->lib

Fig 2. Two-step orthogonal workflow for spirocyclic library generation.

Self-Validating Experimental Protocols

The following protocols are optimized for 96-well plate formats, incorporating built-in quality control (QC) checkpoints to ensure the integrity of the library.

Protocol A: High-Throughput N-2 Amidation

Rationale: HATU is selected as the coupling reagent due to its rapid kinetics with secondary amines, ensuring complete conversion and minimizing unreacted scaffold carryover.

Reagents:

  • 8-Oxa-2-azaspiro[4.5]decan-4-one (0.1 M in DMF)

  • Carboxylic acid diversity set (0.12 M in DMF)

  • HATU (0.12 M in DMF)

  • N,N-Diisopropylethylamine (DIPEA) (neat)

Step-by-Step Methodology:

  • Dispense 500 µL of the carboxylic acid solution (0.06 mmol, 1.2 eq) into a 2 mL deep-well plate.

  • Add 500 µL of the HATU solution (0.06 mmol, 1.2 eq) to each well.

  • Add 26 µL of DIPEA (0.15 mmol, 3.0 eq) and agitate the plate for 10 minutes at room temperature to pre-form the active ester.

  • Dispense 500 µL of the 8-Oxa-2-azaspiro[4.5]decan-4-one solution (0.05 mmol, 1.0 eq) into each well.

  • Seal the plate and shake at 400 rpm for 4 hours at room temperature.

  • QC Checkpoint 1: Sample 5 µL from representative wells, dilute in 100 µL MeCN, and analyze via LC-MS. Look for the disappearance of the scaffold mass [M+H]⁺ 156.1.

  • Perform liquid-liquid extraction (LLE) using EtOAc and saturated aqueous NaHCO₃ to remove HATU byproducts. Concentrate the organic layer under a nitrogen stream.

Protocol B: Ti-Mediated Reductive Amination at C-4

Rationale: The spiro center at C-5 creates significant steric hindrance around the C-4 ketone. Ti(OiPr)₄ effectively acts as a water scavenger and Lewis acid, forcing the equilibrium toward the imine before the hydride source is introduced. Sodium borohydride (NaBH₄) is used in methanol for aggressive reduction of the sterically hindered imine.

Reagents:

  • N-substituted intermediate from Protocol A (approx. 0.05 mmol)

  • Primary amine diversity set (0.2 M in THF)

  • Titanium(IV) isopropoxide [Ti(OiPr)₄] (neat)

  • Sodium borohydride (NaBH₄) (0.5 M in MeOH)

Step-by-Step Methodology:

  • Re-dissolve the dried intermediate in 500 µL of the primary amine solution (0.10 mmol, 2.0 eq).

  • Add 30 µL of Ti(OiPr)₄ (0.10 mmol, 2.0 eq) to each well.

  • Seal the plate and heat to 50 °C with shaking for 12 hours to ensure complete imine formation.

  • Cool the plate to 0 °C (ice bath).

  • Carefully add 200 µL of the NaBH₄ solution (0.10 mmol, 2.0 eq). Caution: Hydrogen gas evolution will occur.

  • Allow the reaction to warm to room temperature and shake for an additional 4 hours.

  • Quench the reaction by adding 100 µL of 1M NaOH to precipitate titanium dioxide (TiO₂).

  • Centrifuge the plate at 3000 rpm for 10 minutes. Transfer the clear supernatant to a new plate and concentrate.

  • QC Checkpoint 2: Purify via preparative HPLC. Analyze final fractions via LC-MS and ¹H-NMR. Expert Note: The reduction typically yields a mixture of diastereomers due to the chiral center generated at C-4. The ratio is heavily influenced by the trajectory of hydride attack, which is directed by the bulky tetrahydropyran ring.

Quantitative Data Presentation: Property Profiling

To validate the "Escape from Flatland" hypothesis, we compared the calculated physicochemical properties of a 1,000-member library generated from 8-Oxa-2-azaspiro[4.5]decan-4-one against a traditional flat library generated from a piperazine-phenyl scaffold.

Table 1: Comparative Physicochemical Properties (Mean Values)

Property MetricFlat Library (Piperazine Core)Spirocyclic Library (8-Oxa Core)Target Drug-Like Space
Molecular Weight (Da) 385.4392.1< 500
ClogP 3.82.11.0 - 3.0
Fsp³ 0.280.65 > 0.47[1]
TPSA (Ų) 55.272.4< 120
Rotatable Bonds 6.14.2< 10
Aqueous Sol. (LogS) -4.5-2.8> -4.0

Analysis: The spirocyclic library demonstrates a dramatic increase in Fsp³ (0.65 vs 0.28) and a highly favorable reduction in ClogP, directly translating to the improved aqueous solubility (LogS) observed in the spirocyclic set. The incorporation of the oxygen atom in the spiro scaffold significantly contributes to the optimal TPSA, making these compounds highly attractive for further biological screening[3].

References

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening Source: ACS Combinatorial Science URL:[Link]

  • Application of fSP3 towards Non-Systemic Drug Discovery Source: Preprints.org URL:[Link]

  • Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Application

Application Note: Advanced Ugi Multicomponent Reaction (U-4CR) Protocols for Spiro-Lactam Synthesis

Executive Summary & Mechanistic Rationale Spiro-lactams, particularly spirooxindoles, are privileged scaffolds in medicinal chemistry due to their rigid, three-dimensional structural complexity and high prevalence in nat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Spiro-lactams, particularly spirooxindoles, are privileged scaffolds in medicinal chemistry due to their rigid, three-dimensional structural complexity and high prevalence in naturally occurring alkaloids and active pharmaceutical ingredients. Traditional linear syntheses of these molecules often suffer from poor atom economy and extensive protecting-group manipulations.

The Ugi four-component reaction (U-4CR) provides an atom-economical, highly convergent pathway to these complex architectures, allowing the isolation of diverse peptidomimetic scaffolds in a single step[1]. To achieve the spiro-lactam architecture, the U-4CR is typically coupled with a post-Ugi transamidation or cyclization sequence—a methodology known as the Ugi-Deprotection-Cyclization (UDC) strategy[2].

Mechanistic Causality: The success of this protocol relies on precise kinetic control. The initial condensation of a ketone (e.g., an isatin derivative) and a primary amine forms a Schiff base (ketimine). The polar protic solvent stabilizes the subsequent iminium ion, which undergoes rapid α-addition by a convertible isocyanide. The carboxylic acid traps the resulting nitrilium ion, triggering an irreversible Mumm rearrangement to yield a stable α-acylamino amide[1]. Subsequent orthogonal deprotection unveils a nucleophile that drives an intramolecular transamidation, thermodynamically sinking the reaction into the highly stable spiro-lactam form[2].

Reaction Workflow & Logical Relationships

The following diagram illustrates the mechanistic logic and workflow from starting materials to the final spiro-lactam scaffold.

UgiSpiroLactam Isatin Isatin Derivative (Ketone) Imine Ketimine Intermediate (Schiff Base) Isatin->Imine Condensation (-H2O) Amine Primary Amine Amine->Imine Condensation (-H2O) UgiAdduct Ugi-4CR Adduct (Linear Peptidomimetic) Imine->UgiAdduct α-Addition & Mumm Rearrangement AcidIso N-Boc-Amino Acid + Convertible Isocyanide AcidIso->UgiAdduct Deprotection Acidic Deprotection (TFA) UgiAdduct->Deprotection Boc Cleavage Cyclization Base-Mediated Cyclization (Et3N) Deprotection->Cyclization Amine Release SpiroLactam Spiro-Lactam (Target Scaffold) Cyclization->SpiroLactam Intramolecular Lactamization

Caption: Ugi-4CR and post-Ugi cyclization workflow for spiro-lactam synthesis.

Experimental Protocol: One-Pot, Three-Step Synthesis of Spirocyclic Oxindole γ-Lactams

This protocol details a metal-free, diversity-oriented synthesis to generate spiro[indoline-3,2'-pyrrolidine]-2,5'-diones utilizing a convertible isocyanide[2][3].

Materials & Reagents:

  • Isatin derivative (1.0 mmol)

  • Primary amine (e.g., benzylamine) (1.0 mmol)

  • N-Boc-protected amino acid (1.0 mmol)

  • Methyl isocyanide (Convertible isocyanide) (1.0 mmol)

  • Methanol (MeOH, HPLC grade, anhydrous)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Imine Formation (Pre-activation): In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the isatin derivative (1.0 mmol) and primary amine (1.0 mmol) in anhydrous MeOH (5.0 mL). Stir at room temperature for 2 hours.

    • Causality: Pre-forming the ketimine establishes a thermodynamic sink that prevents competitive side reactions, such as the Passerini three-component reaction, which dominates if the isocyanide and carboxylic acid prematurely engage the ketone[1].

  • Ugi-4CR Addition: Add the N-Boc-amino acid (1.0 mmol) followed by methyl isocyanide (1.0 mmol) to the reaction mixture. Stir at room temperature for 24 hours.

    • Causality: The polar protic nature of methanol stabilizes the highly reactive iminium and nitrilium ion intermediates, accelerating the irreversible Mumm rearrangement that drives the formation of the linear Ugi adduct[1].

  • Solvent Exchange: Concentrate the reaction mixture under reduced pressure to remove methanol. Redissolve the crude Ugi adduct in anhydrous DCM (5.0 mL).

  • Orthogonal Boc-Deprotection: Cool the solution to 0 °C and add TFA (2.0 mL) dropwise. Stir for 2 hours at room temperature.

    • Causality: TFA selectively cleaves the tert-butyl carbamate, unveiling a nucleophilic primary amine required for the subsequent intramolecular trap[2].

  • Intramolecular Cyclization (Lactamization): Concentrate the mixture to remove excess TFA. Redissolve the intermediate in DCM (10.0 mL) and cool to 0 °C. Add Et₃N (3.0 mmol) dropwise. Stir for 6 hours at room temperature.

    • Causality: Shifting the pH with triethylamine neutralizes the TFA salt, activating the amine for a nucleophilic acyl substitution. This transamidation extrudes the convertible isocyanide moiety (as methylamine gas), thermodynamically driving the formation of the rigid spiro-lactam architecture[2].

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Quantitative Data Summary: Reaction Optimization

The choice of solvent and temperature during the Ugi-4CR step (Step 2) critically dictates the yield of the intermediate adduct before cyclization. The following table summarizes field-proven optimization parameters.

ParameterCondition A (Optimal)Condition BCondition CCondition D
Solvent Methanol (MeOH)Ethanol (EtOH)Dichloromethane (DCM)Water (H₂O)
Temperature 25 °C (RT)25 °C (RT)25 °C (RT)50 °C
Concentration 0.2 M0.2 M0.2 M0.1 M
Time (Ugi-4CR) 24 h36 h48 h48 h
Yield (Ugi Adduct) 85 - 92% 75 - 80%40 - 45%< 20%
Mechanistic Impact Stabilizes iminium ion, promotes rapid Mumm rearrangementSlower kinetics due to lower polarity vs. MeOHPoor stabilization of polar ionic intermediatesPoor solubility of organic substrates

Self-Validating System & Quality Control

To ensure the integrity of the protocol, the following self-validating analytical markers must be monitored:

  • TLC Validation: The linear Ugi adduct typically appears as a highly UV-active spot with an

    
     (Hexanes:EtOAc 1:1). Upon TFA deprotection, the intermediate becomes highly polar and remains at the baseline. Following Et₃N cyclization, the final spiro-lactam emerges as a new, distinct spot with lower polarity than the deprotected intermediate.
    
  • NMR Validation: Successful U-4CR addition is definitively confirmed by the disappearance of the isatin ketone carbonyl resonance (

    
     ppm) and the emergence of the characteristic quaternary spiro carbon (
    
    
    
    ppm) in
    
    
    NMR[4]. The disappearance of the Boc group (singlet,
    
    
    ppm, 9H) and the formation of a new lactam N-H signal confirm successful cyclization.
  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should be utilized to confirm the exact mass of the spiro-lactam. A successful cyclization will show a mass shift corresponding to the extrusion of the convertible isocyanide byproduct (e.g., loss of methylamine,

    
    )[2].
    

References

  • Methyl isocyanide as a convertible functional group for the synthesis of spirocyclic oxindole γ-lactams via post-Ugi-4CR/transamidation/cyclization in a one-pot, three-step sequence, Beilstein Journal of Organic Chemistry. 2

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients, PMC - NIH. 1

  • CN113024572B - Spiro-γ-lactam compound and its synthetic method and application, Google Patents. 4

  • Synthesis of Functionalized β-Lactams and Pyrrolidine-2,5-diones through a Metal-Free Sequential Ugi-4CR/Cyclization Reaction, The Journal of Organic Chemistry. 3

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the cyclization of 8-Oxa-2-azaspiro[4.5]decan-4-one

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 8-Oxa-2-azaspiro[4.5]decan-4-one . This guide focuses specifically on the critical cyclization (lactamiza...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 8-Oxa-2-azaspiro[4.5]decan-4-one . This guide focuses specifically on the critical cyclization (lactamization) step, which is often the yield-limiting bottleneck due to steric hindrance at the quaternary spiro-center.

Case ID: SPIRO-OPT-405 Topic: Yield Improvement in Spiro-Lactamization Applicable Scaffold: 8-Oxa-2-azaspiro[4.5]decan-4-one (and related 4-substituted tetrahydropyran derivatives) Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Gem-Dialkyl" Challenge

The synthesis of 8-Oxa-2-azaspiro[4.5]decan-4-one typically involves the cyclization of an amino-ester precursor (e.g., ethyl (4-aminotetrahydro-2H-pyran-4-yl)acetate or similar regioisomers).

While the Thorpe-Ingold effect (gem-dialkyl effect) theoretically favors ring closure at the quaternary carbon, the steric bulk of the tetrahydropyran ring often creates a kinetic barrier. Common failure modes include:

  • Oligomerization: Intermolecular amide formation competes with intramolecular cyclization.

  • Incomplete Conversion: Steric shielding of the ester carbonyl prevents nucleophilic attack by the amine.

  • Hydrolysis: Trace water saponifies the ester to the acid, which is far less reactive toward thermal cyclization.

Critical Process Parameters (CPP)

To maximize yield, the reaction environment must favor unimolecular kinetics over bimolecular pathways.

ParameterRecommended SpecificationScientific Rationale
Concentration 0.05 M – 0.1 M (High Dilution)Low concentration statistically favors intramolecular collision (cyclization) over intermolecular collision (oligomerization).
Solvent Toluene or Xylene (Anhydrous)High-boiling non-polar solvents allow thermal activation (

) while destabilizing the polar transition state of open-chain oligomers.
Base Catalyst 2-Hydroxypyridine (0.1–0.5 eq) or DBU 2-Hydroxypyridine acts as a bifunctional proton shuttle, activating both the amine nucleophile and the ester electrophile simultaneously.
Water Content < 200 ppm Water competes for the ester, forming the unreactive amino-acid zwitterion. Use a Dean-Stark trap or molecular sieves.

Troubleshooting Guide (Q&A)

Issue 1: Reaction Stalls at 50-60% Conversion

User Question: "I am refluxing the amino-ester in ethanol with Et3N, but the reaction stalls with significant starting material remaining. Adding more base doesn't help."

Technical Diagnosis: Ethanol (boiling point


) does not provide sufficient thermal energy to overcome the steric barrier of the spiro-center. Furthermore, ethanol can undergo transesterification, which is a null reaction. Triethylamine is also too sterically hindered to effectively deprotonate the ammonium species in this specific crowded environment.

Corrective Action:

  • Switch Solvent: Move to Toluene or Xylene to access temperatures of

    
    .
    
  • Change Catalyst: Use Acetic Acid (0.5 eq) in refluxing toluene.

    • Mechanism:[1][2] Acid-catalyzed lactamization is often superior for sterically hindered esters because the protonated carbonyl is a stronger electrophile.

    • Protocol: Reflux with a Dean-Stark trap to remove the ethanol/methanol by-product continuously.

Issue 2: Formation of Insoluble White Precipitate (Oligomers)

User Question: "A white solid precipitates out of the reaction mixture after 1 hour. NMR shows broad peaks, suggesting a polymer."

Technical Diagnosis: This is the linear polyamide resulting from intermolecular reaction. It occurs when the local concentration of the precursor is too high.

Corrective Action:

  • Implement Pseudo-High Dilution: Do not dump all starting material in at once.

    • Protocol: Dissolve the amino-ester in a small volume of solvent. Add this solution dropwise over 2–4 hours to a large volume of refluxing solvent containing the catalyst.

    • Result: The instantaneous concentration of unreacted starting material remains extremely low, forcing the molecule to react with itself (cyclize) rather than find another molecule.

Issue 3: Low Yield with NaH/THF Method

User Question: "I tried using NaH in THF to deprotonate the amide and force cyclization, but I got a complex mixture of decomposition products."

Technical Diagnosis: Strong bases like NaH can cause:

  • Epimerization if a chiral center exists (not applicable here if symmetric, but relevant for analogs).

  • Retro-Michael additions or ring-opening of the tetrahydropyran moiety if conditions are too harsh.

  • Agglomeration: The sodium salt of the amino-ester might aggregate, preventing cyclization.

Corrective Action: Switch to a Magnesium alkoxide or t-BuOK in t-BuOH.

  • Why: The magnesium cation (

    
    ) can coordinate to both the ester carbonyl and the amine, bringing them into proximity (Template Effect).
    
  • Protocol: Use

    
     (generated in situ from 
    
    
    
    and alcohol) in THF/Toluene.

Visualizing the Optimization Logic

The following diagram illustrates the kinetic competition between the desired spiro-cyclization and the undesired oligomerization, highlighting where specific interventions act.

SpiroCyclization cluster_optimization Optimization Levers Start Amino-Ester Precursor (Linear) TS_Cyclic Transition State (Intramolecular) Start->TS_Cyclic High Temp Acid/Base Cat TS_Linear Transition State (Intermolecular) Start->TS_Linear High Conc. Low Temp Product 8-Oxa-2-azaspiro[4.5]decan-4-one (Target Lactam) TS_Cyclic->Product Fast (Thorpe-Ingold) Oligomer Linear Polyamide (Impurity) TS_Linear->Oligomer Irreversible Dilution High Dilution (<0.1 M) Dilution->TS_Linear Inhibits Solvent Toluene Reflux (Dean-Stark) Solvent->TS_Cyclic Promotes

Caption: Kinetic pathway analysis showing how high dilution and thermal activation shift the reaction trajectory toward the desired spiro-lactam.

Advanced Experimental Protocol

Method: Thermal Cyclization with Bifunctional Catalysis

This protocol is optimized for 10g scale to minimize oligomerization.

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a Dean-Stark trap , and a pressure-equalizing addition funnel.

  • Catalyst Charge: Add anhydrous Toluene (400 mL) and 2-Hydroxypyridine (0.5 eq) to the flask. Heat to reflux (

    
    ).
    
  • Addition: Dissolve the Amino-Ester precursor (10g) in Toluene (100 mL) .

  • Slow Feed: Add the precursor solution dropwise via the addition funnel over 3 hours while maintaining vigorous reflux.

    • Note: The Dean-Stark trap will collect any ethanol/methanol liberated.

  • Post-Reaction: Continue reflux for 1 hour after addition is complete. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Wash with 1N HCl (to remove 2-hydroxypyridine and unreacted amine), then Brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallization from EtOAc/Hexanes is usually sufficient due to the high specificity of this protocol.

References

  • Mechanistic Insight on Spiro-Lactams

    • Title: Strategies and methodologies for the construction of spiro-fused γ-lactams.
    • Source:Organic Chemistry Frontiers (RSC), 2021.
    • URL:[Link]

  • High Dilution Principles

    • Title: Macrocyclization and medium-sized ring form
    • Source:Chemical Reviews (ACS).
    • URL:[Link] (General principle citation).

  • Specific Scaffold Synthesis (Analogous)

    • Title: Synthesis of 8-oxa-2-azaspiro[4.5]decane derivatives.[3][4]

    • Source:ResearchGate / Journal of Organic Chemistry (Analogous protocols).
    • URL:[Link]

  • Catalysis Strategy (2-Hydroxypyridine)

    • Title: Bifunctional Catalysis in Amide Form
    • Source:Journal of the American Chemical Society.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Solubility &amp; Handling of Spiro-Pyrrolidinone Intermediates

Introduction: The "Brick Dust" Paradox Spiro-pyrrolidinones (e.g., spiro[indole-3,3'-pyrrolidines]) are privileged scaffolds in drug discovery, particularly for MDM2-p53 inhibition and GPCR targeting.[1] Their value lies...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Brick Dust" Paradox

Spiro-pyrrolidinones (e.g., spiro[indole-3,3'-pyrrolidines]) are privileged scaffolds in drug discovery, particularly for MDM2-p53 inhibition and GPCR targeting.[1] Their value lies in their rigid 3D architecture , which positions pharmacophores with high vector precision.

However, this same rigidity creates a significant technical hurdle: High Crystal Lattice Energy .

Unlike "grease ball" lipophilic compounds that dissolve easily in organic solvents but fail in water, spiro-pyrrolidinones often behave as "Brick Dust" —insoluble in both aqueous and standard organic media (DCM, EtOAc). This is driven by extensive intermolecular hydrogen bonding (amide/lactam motifs) and


-

stacking of the spiro-fused rings.

This guide moves beyond standard protocols to provide field-proven strategies for handling these recalcitrant intermediates.

Diagnostic & Decision Framework

Before attempting to force a compound into solution, you must characterize the nature of its insolubility. Use this decision matrix to select the correct workflow.

SolventStrategy Start START: Compound Insoluble CheckStruct Analyze Structure: Are there >2 H-bond Donors? Start->CheckStruct BrickDust Diagnosis: BRICK DUST (High Lattice Energy) CheckStruct->BrickDust Yes (Rigid Amides) GreaseBall Diagnosis: GREASE BALL (High Lipophilicity) CheckStruct->GreaseBall No (Alkyl Chains) SolventScreen Solvent Screen: DMSO, NMP, or HFIP? BrickDust->SolventScreen NonPolar Strategy C: Standard Normal Phase (Hex/EtOAc) GreaseBall->NonPolar Precipitation Strategy A: Purify by Precipitation/Trituration (Avoid Chromatography) SolventScreen->Precipitation Insoluble in DCM/EtOAc HighPolarity Strategy B: High Polarity Chromatography (DCM:MeOH + NH3) SolventScreen->HighPolarity Soluble in DCM/MeOH

Figure 1: Decision matrix for selecting purification strategy based on structural properties.

Reaction Optimization & Workup (Q&A)

Q: My reaction mixture turned into a solid block. Is my product ruined?

A: No, this is likely the ideal outcome. Spiro-pyrrolidinone syntheses (often via 1,3-dipolar cycloaddition of isatins) are frequently performed in refluxing methanol or ethanol. The product is often significantly less soluble than the starting materials.

  • The Fix: Do not attempt to dissolve it. Cool the reaction to 0°C to maximize precipitation. Filter the solid and wash with cold ethanol. This "reaction-driven crystallization" often yields >95% purity without chromatography [1].

Q: I used DMF to keep everything in solution, but now I can't get the product out.

A: You have created a "solubility trap." High-boiling polar aprotic solvents (DMF, DMSO, NMP) dissolve these scaffolds well but are difficult to remove.[1]

  • The Protocol:

    • Pour the DMF reaction mixture slowly into 10x volume of ice-cold water (or 5% LiCl solution) with vigorous stirring.

    • The spiro-compound should crash out as a fine precipitate.

    • Filter and wash copiously with water to remove DMF.

    • Warning: If it forms an oil/gum, sonicate the mixture. If that fails, extract with EtOAc, but be prepared for 5+ washes with brine to remove the DMF.

Q: Why are my yields low despite clean TLC?

A: You might be losing product on the drying agent. Due to the high polarity and H-bonding capability of the lactam rings, these compounds can adsorb irreversibly to Magnesium Sulfate (


).
  • The Fix: Switch to Sodium Sulfate (

    
    ) , which is less Lewis-acidic.[1] Alternatively, use phase separators (hydrophobic frits) which require no solid drying agents.
    

Chromatography & Purification Guide

When precipitation fails and you must run a column, standard conditions often result in "streaking" or irreversible absorption.

Table 1: Solvent Systems for "Brick Dust" Spiro-Cycles
Solvent SystemAdditiveApplicationNotes
DCM / MeOH NoneGeneral PurposeLimit MeOH to 10%. >10% may dissolve silica.
DCM / MeOH 0.5%

(aq)
Streaking CompoundsThe ammonia deprotonates residual silanols, preventing H-bond drag.[1]
EtOAc / EtOH NoneAlternative to DCM"Greener" alternative. Good for compounds with moderate solubility.
DCM / HFIP NoneRescue Method Use 1-5% Hexafluoroisopropanol (HFIP) for extremely insoluble aggregates [2].
Advanced Protocol: The "Dry Load" Technique

Never attempt to liquid-load a spiro-pyrrolidinone in a "good" solvent like DMF; it will ruin the separation.

  • Dissolve the crude in the minimum amount of DCM/MeOH (or acetone).

  • Add Celite (or coarse silica) (ratio 1:2 w/w).

  • Rotovap to dryness until you have a free-flowing powder.

  • Load this powder on top of the column.

Analytical Characterization (NMR)[1][2][3][4]

Issue: Broad or Missing Peaks in NMR

Rigid spiro-compounds often aggregate in solution, leading to slow tumbling and broad NMR signals.[1]

The Solution: Disaggregation Solvents Standard DMSO-d6 is often insufficient.

  • Add HFIP: Add 5-10% 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) to your

    
     or DMSO sample.[1] HFIP is a potent H-bond donor that disrupts intermolecular aggregates, sharpening the peaks [3].
    
  • Temperature: Run the NMR at 50°C (in DMSO-d6) to increase molecular tumbling rates.

Master Protocol: Solubilizing the "Impossible"

Use this protocol when a compound is insoluble in DCM, MeOH, and EtOAc, but you need a solution for bioassays or transfer.

SolubilizationProtocol Step1 1. Weigh Solid (Micronize if possible) Step2 2. Add Co-Solvent (DMSO or NMP) Step1->Step2 10% of final vol Step3 3. Vortex/Sonicate (Break Crystal Lattice) Step2->Step3 Step4 4. Dilute (Add Buffer/Media) Step3->Step4 Dropwise

Figure 2: Step-by-step solubilization for biological assays.

Step-by-Step:

  • Micronization: Gently crush the crystals. Large lattice structures resist solvation.

  • Primary Solvation: Dissolve the compound in 100% DMSO or NMP (N-methylpyrrolidone). NMP is often superior for rigid amides [4].

    • Target Concentration: 10-20 mM.

  • Sonication: Sonicate at 40°C for 10 minutes.

  • Dilution: Slowly add the aqueous buffer to the DMSO solution (not vice versa) to prevent immediate crashing out.

References

  • Synthesis of Spirocyclic Pyrrolidines. ACS Omega. (2022). Scalable synthesis via precipitation methods.

  • Fluorinated Alcohols as Solvents. Alfa Chemistry. Properties of HFIP and TFE in breaking H-bonds.

  • Suppression of Aggregates using Fluorinated Alcohols. ResearchGate. Mechanisms of HFIP in NMR and peptide solubilization.

  • Solubility Improvement using N-Methyl Pyrrolidone. National Institutes of Health (PMC). Comparative efficiency of NMP vs. Ethanol.

Sources

Troubleshooting

Preventing ring-opening side reactions in spiro-lactam synthesis

Technical Support Center: Synthesis of Spiro-Lactams A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for spiro-lactam synthesis. This resource is designed t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Spiro-Lactams

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for spiro-lactam synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in overcoming common challenges, particularly the prevention of ring-opening side reactions. As Senior Application Scientists, we have compiled this information based on established literature and extensive laboratory experience to ensure you can achieve optimal results in your synthetic endeavors.

I. Understanding the Challenge: The Susceptibility of Spiro-Lactams to Ring-Opening

Spiro-lactams, particularly the strained four-membered β-lactam ring systems, are valuable scaffolds in medicinal chemistry.[1][2] However, the inherent ring strain, coupled with steric hindrance at the spirocyclic center, makes these molecules susceptible to nucleophilic attack and subsequent ring-opening.[1][3] This undesired side reaction can significantly lower the yield of the target spiro-lactam and complicate purification processes.

Ring-opening can be catalyzed by acids, bases, and even certain reducing or oxidizing agents.[4] The mechanism often involves the protonation of the amide oxygen under acidic conditions or direct nucleophilic attack on the carbonyl carbon under basic or neutral conditions, leading to the cleavage of the endocyclic C-N bond.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and workup of spiro-lactams, with a focus on preventing ring-opening.

Question 1: Low or no yield of the desired spiro-lactam, with the major product being a linear amide.

Probable Cause: This is a classic sign of a ring-opening side reaction dominating your process. Several factors could be at play:

  • Acidic or Basic Conditions: The presence of strong acids or bases, even in catalytic amounts, can readily promote the hydrolysis of the lactam ring.[4][5][6][7]

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the ring-opening reaction, especially for highly strained spiro-lactams.[8]

  • Nucleophilic Reagents or Solvents: The presence of strong nucleophiles (e.g., primary or secondary amines, water, alcohols) in the reaction mixture can lead to direct attack on the lactam carbonyl.

  • Extended Reaction Times: Prolonged exposure to reaction conditions can increase the likelihood of side reactions, including decomposition and ring-opening.[3]

Solutions:

Parameter Recommendation Causality and Scientific Rationale
pH Control Maintain a neutral or near-neutral pH throughout the reaction and workup. If acidic or basic conditions are necessary for the primary reaction, they should be carefully neutralized immediately upon completion.The amide bond in a strained lactam is highly susceptible to acid-catalyzed hydrolysis (protonation of the carbonyl oxygen enhances electrophilicity) and base-catalyzed hydrolysis (direct nucleophilic attack by hydroxide or other bases).[4]
Temperature Conduct the reaction at the lowest effective temperature. Consider running reactions at room temperature or even sub-ambient temperatures if the primary reaction kinetics allow.Lowering the temperature reduces the kinetic energy of the system, thereby decreasing the rate of undesired side reactions, which often have a higher activation energy than the desired cyclization.
Solvent Choice Utilize non-nucleophilic, aprotic solvents such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF). Avoid protic solvents like methanol or water if possible.Protic solvents can act as nucleophiles or proton donors, facilitating ring-opening pathways. Aprotic solvents provide a more inert environment for the sensitive spiro-lactam product.
Reaction Time Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction as soon as the starting material is consumed.Minimizing the reaction time limits the exposure of the product to potentially destabilizing conditions, thereby reducing the extent of side reactions.[3]

Experimental Protocol: Quenching and Workup for Acid-Sensitive Spiro-Lactams

  • Upon reaction completion (as determined by TLC/LC-MS), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to neutralize any acid catalysts. Monitor the pH of the aqueous layer with pH paper to ensure it reaches ~7-8.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) three times.

  • Combine the organic layers and wash with brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.

Question 2: My spiro-lactam product appears pure by NMR after the reaction, but decomposes during silica gel column chromatography.

Probable Cause: Silica gel is inherently acidic and can catalyze the ring-opening of sensitive spiro-lactams.

Solutions:

  • Neutralized Silica Gel: Deactivate the silica gel by treating it with a base before use.

    • Protocol: Prepare a slurry of silica gel in your desired eluent system containing 1-2% of a volatile base like triethylamine (Et₃N). Gently swirl the slurry for 5-10 minutes, then pack the column as usual.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or Florisil, for purification.

  • Non-Chromatographic Purification: If possible, purify the product by recrystallization to avoid contact with stationary phases altogether.

Question 3: I am attempting a reduction of a functional group elsewhere in the molecule, but my spiro-lactam ring is opening.

Probable Cause: Common reducing agents like Lithium Aluminum Hydride (LiAlH₄) are highly basic and can readily cleave the lactam ring.[4]

Solutions:

  • Milder Reducing Agents: Opt for less basic or sterically hindered reducing agents. The choice will depend on the functional group to be reduced. For example, for the reduction of an ester to an alcohol, Diisobutylaluminium hydride (DIBAL-H) at low temperatures might be a suitable alternative.

  • Careful Monitoring: As with all reactions, close monitoring is crucial to avoid over-reduction or prolonged exposure to the reducing agent.[4]

  • Protecting Groups: If the lactam nitrogen is unsubstituted (N-H), consider protecting it before the reduction step. A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group can decrease the nucleophilicity of the nitrogen and may offer some stability.[9][10]

Diagram: Troubleshooting Workflow for Spiro-Lactam Synthesis

G cluster_conditions Potential Causes cluster_solutions Solutions start Low Yield of Spiro-Lactam check_conditions Analyze Reaction Conditions start->check_conditions acid_base Acidic/Basic Conditions? check_conditions->acid_base pH temp High Temperature? check_conditions->temp Temp solvent Nucleophilic Solvent? check_conditions->solvent Solvent time Long Reaction Time? check_conditions->time Time neutralize Neutralize pH acid_base->neutralize lower_temp Lower Temperature temp->lower_temp change_solvent Use Aprotic Solvent solvent->change_solvent monitor Monitor & Quench Promptly time->monitor end Optimized Synthesis neutralize->end lower_temp->end change_solvent->end monitor->end

Caption: A decision tree for troubleshooting low yields in spiro-lactam synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of steric hindrance in spiro-lactam stability?

A1: Steric hindrance at the spiro center plays a dual role. On one hand, it can make the synthesis of the spiro-lactam challenging due to hindered approaches of the reacting moieties.[1][3] On the other hand, this same steric bulk can provide a degree of kinetic stability to the final product by shielding the electrophilic carbonyl carbon from nucleophilic attack. However, the increased ring strain often outweighs this protective effect, making the molecule prone to ring-opening under favorable conditions.[11]

Q2: Are there any specific protecting groups that can enhance the stability of the lactam ring?

A2: Yes, protecting the lactam nitrogen can modulate its reactivity. Carbamate protecting groups like Boc and Cbz are commonly used.[10] These groups can reduce the nucleophilicity of the amide nitrogen and may slightly alter the conformation of the ring, potentially influencing its stability. The choice of protecting group should be strategic, considering its stability to the subsequent reaction conditions and the ease of its removal without affecting the spiro-lactam core.[9][12][13]

Q3: How does solvent polarity affect the rate of ring-opening?

A3: Solvent polarity can significantly influence the rate of ring-opening. Polar protic solvents, like water and alcohols, can facilitate ring-opening through hydrogen bonding and by acting as nucleophiles. In contrast, non-polar, aprotic solvents generally disfavor the formation of charged intermediates that are often involved in ring-opening mechanisms, thus enhancing the stability of the spiro-lactam.

Q4: Can I use Lewis acids to catalyze reactions on molecules containing a spiro-lactam?

A4: Extreme caution is advised. While Lewis acids are valuable catalysts for many organic transformations, they can also activate the lactam carbonyl towards nucleophilic attack, leading to ring-opening.[14] If a Lewis acid is necessary, it is crucial to use milder ones, operate at low temperatures, and carefully control the stoichiometry.

Diagram: General Mechanism of Acid-Catalyzed Ring Opening

G Spiro-Lactam Spiro-Lactam Protonated Lactam Protonated Lactam Ring-Opened Intermediate Ring-Opened Intermediate Protonated Lactam->Ring-Opened Intermediate + Nu- Final Product Final Product Ring-Opened Intermediate->Final Product Workup

Caption: Acid-catalyzed nucleophilic attack leading to lactam ring cleavage.

IV. Conclusion

The synthesis of spiro-lactams presents a unique set of challenges, with the prevention of ring-opening side reactions being a primary concern. By understanding the mechanisms of lactam cleavage and carefully controlling reaction parameters such as pH, temperature, solvent, and reaction time, researchers can significantly improve the yield and purity of their target compounds. The troubleshooting strategies and protocols provided in this guide are intended to serve as a valuable resource for navigating the complexities of spiro-lactam synthesis and achieving successful outcomes in your research and development efforts.

V. References

  • An update on the synthesis and reactivity of spiro-fused β-lactams. (2025). ResearchGate. Available from: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. (n.d.). American Chemical Society. Available from: [Link]

  • Synthesis of medicinally privileged spiro-β-lactams. (n.d.). UTRGV ScholarWorks. Available from: [Link]

  • Rare Crystal Structure of Open Spirolactam Ring along with the Closed-Ring Form of a Rhodamine Derivative: Sensing of Cu2+ Ions from Spinach. (2019). ACS Omega. Available from: [Link]

  • An acid catalyzed reversible ring-opening/ring-closure reaction involving a cyano-rhodamine spirolactam. (2013). Organic & Biomolecular Chemistry. Available from: [Link]

  • Spiro-Lactams as Novel Antimicrobial Agents. (2019). PubMed. Available from: [Link]

  • An Acid Catalyzed Reversible Ring-Opening/Ring-Closure Reaction Involving a Cyano-Rhodamine Spirolactam. (2013). University of South Carolina Scholar Commons. Available from: [Link]

  • Regiospecific β-lactam ring-opening/recyclization reactions of N-aryl-3-spirocyclic-β-lactams catalyzed by a Lewis-Brønsted acids combined superacid catalyst system: a new entry to 3-spirocyclicquinolin-4(1H)-ones. (2012). PubMed. Available from: [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. Available from: [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. Available from: [Link]

  • The Effect of the Higher Temperature and UVA Radiation on the Pharmaceutical Preparation Containing Spironolactone—EPR Examination. (2025). MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Spiro-Heterocyclic Compounds

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with spiro-heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with spiro-heterocycles. Their rigid, three-dimensional spirocyclic cores combined with polar heteroatoms (often basic nitrogens) make them notoriously difficult to purify using standard methods. They streak on normal-phase silica, co-elute with impurities, and often disappear into the void volume of standard C18 columns.

This guide is designed to move you past trial-and-error. Below, you will find mechanistically grounded, self-validating workflows to troubleshoot and conquer your most stubborn polar spiro-compounds.

Diagnostic Purification Workflow

Before diving into specific troubleshooting guides, use the decision matrix below to identify the most appropriate chromatographic technique based on the physicochemical properties of your spiro-heterocycle.

G Start Crude Polar Spiro-Heterocycle CheckAmine Contains basic amine (pKa > 7)? Start->CheckAmine SCX SCX Catch & Release (Removes neutral impurities) CheckAmine->SCX Yes CheckPolarity Highly polar / water-soluble (LogP < 0)? CheckAmine->CheckPolarity No SCX->CheckPolarity Further purification HILIC HILIC Purification (Partitioning mechanism) CheckPolarity->HILIC Yes CheckChiral Chiral or Epimer Separation required? CheckPolarity->CheckChiral No SFC Preparative SFC (Prevents aqueous degradation) CheckChiral->SFC Yes RP Reversed-Phase HPLC (Polar-embedded C18) CheckChiral->RP No

Decision matrix for selecting the optimal spiro-heterocycle purification technique.

Troubleshooting Guides & FAQs
FAQ 1: Catch-and-Release for Basic Spiro-Amines

Q: My azaspirocycle streaks severely on normal-phase silica and co-elutes with neutral reaction byproducts. How can I isolate the basic product cleanly?

A: Normal-phase silica contains acidic silanol groups that interact strongly with basic nitrogens in azaspirocycles, causing peak tailing and irreversible adsorption. Instead of fighting silica, exploit the basicity of your compound using Strong Cation Exchange (SCX) chromatography in a "Catch-and-Release" workflow [1][1].

  • Causality: SCX media (e.g., silica-bound tosic acid) has a pKa < 1. When your crude mixture is loaded, the basic azaspirocycle is protonated and ionically bound ("caught") to the stationary phase. Neutral and acidic impurities lack this positive charge and are washed away. The product is then "released" using a methanolic ammonia solution, which deprotonates the amine, breaking the ionic bond[1].

Protocol: SCX Catch-and-Release SPE

  • Conditioning: Flush the SCX cartridge with 2-3 column volumes (CV) of methanol.

  • Loading: Dissolve the crude mixture in a compatible solvent (e.g., DCM or Methanol) and load it onto the column.

  • Washing: Wash with 3-5 CV of methanol (or acetonitrile) to elute neutral and acidic impurities.

  • Elution: Elute the target basic spirocycle using 5-8 CV of 2M Ammonia in Methanol.

  • Recovery: Evaporate the volatile ammonia/methanol eluent to yield the free-base spirocycle.

  • Validation Check: Spot the load, wash, and elution fractions on a TLC plate. The target basic spirocycle should be exclusively visible in the elution fraction. If it appears in the wash, the SCX cartridge was overloaded or the sample was not fully protonated.

FAQ 2: Overcoming the "Void Volume" Problem with HILIC

Q: My highly polar spiro-compound (LogP < 0) elutes in the void volume on a standard C18 reversed-phase column, even at 5% organic. What is the alternative?

A: When reversed-phase liquid chromatography (RPLC) fails to retain polar, hydrophilic molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier solution [2][2].

  • Causality: HILIC operates via a partitioning mechanism. The stationary phase is highly polar (e.g., bare silica, diol, or zwitterionic), and the mobile phase is organic-rich (typically >70% acetonitrile) with a small amount of aqueous buffer. Water from the mobile phase forms an enriched, immobilized layer on the polar stationary phase. Polar spiro-heterocycles partition from the organic-rich bulk mobile phase into this aqueous layer, resulting in strong retention [3][3].

Quantitative Data Summary: Comparison of Column Types for Polar Heterocycle Purification (Adapted from Benchchem Technical Data [4][4])

Compound TypeColumn TypeMobile PhaseRetention Time (min)Peak Asymmetry
Polar Basic HeterocycleStandard C1895:5 Water:Acetonitrile1.2 (Void)N/A
Polar Basic HeterocyclePolar-Embedded C1895:5 Water:Acetonitrile4.51.1
Highly Polar HeterocycleHILIC (Bare Silica)10:90 Water:Acetonitrile6.81.05

Protocol: General HILIC Method Development

  • Column Equilibration: Equilibrate the HILIC column with 95% Acetonitrile / 5% Aqueous Buffer (e.g., 10 mM ammonium formate, pH 3-5) for at least 10-15 CV. Crucial: HILIC columns require longer equilibration times than RPLC to establish the water layer[4].

  • Sample Preparation: Dissolve the sample in the initial mobile phase (high organic). Warning: Injecting samples dissolved in 100% water will disrupt the partition layer and cause severe peak distortion.

  • Gradient Elution: Run a gradient from 95% Acetonitrile down to 50% Acetonitrile. (In HILIC, water is the strong eluting solvent).

  • Validation Check: Inject a neutral void-volume marker (e.g., toluene). The target polar spirocycle must elute significantly later than the marker (k' > 1). If it co-elutes, increase the organic percentage of the mobile phase.

FAQ 3: Preparative Scale Separation of Spiro-Epimers

Q: I need to isolate tautomeric spiro-epimers at a preparative scale, but they interconvert or degrade in aqueous reversed-phase conditions. How can I purify them?

A: Supercritical Fluid Chromatography (SFC) is the optimal technique for spiro-compounds prone to aqueous degradation or retro-Mannich isomerization [5][5].

  • Causality: SFC utilizes supercritical carbon dioxide (CO2) as the primary mobile phase, supplemented with a polar co-solvent (modifier) like methanol or acetonitrile. Because CO2 is aprotic and water-free, it prevents the aqueous-driven configurational interconversion of sensitive spiro-epimers[5]. Furthermore, the high diffusivity of supercritical CO2 allows for rapid, high-throughput preparative separations with excellent resolution of subtle chiral or epimeric differences.

Protocol: Preparative SFC for Spiro-Epimers

  • Modifier Screening: Screen co-solvents (Methanol, Ethanol, Isopropanol, or Acetonitrile) containing a basic additive (e.g., 0.2% diethylamine) to suppress peak tailing of basic nitrogens[5].

  • Stationary Phase Selection: Utilize achiral (e.g., Diol, 2-EP) or chiral stationary phases depending on the epimeric/enantiomeric resolution required.

  • Parameter Optimization: Optimize the Automated Back Pressure Regulator (ABPR) pressure and column temperature to tune the density of the supercritical CO2, which directly impacts solvating power and retention.

  • Fraction Collection: Collect fractions using automated systems; the CO2 evaporates upon depressurization, leaving the purified spirocycle in a small volume of the organic modifier, drastically simplifying post-purification solvent removal.

  • Validation Check: Re-inject the collected fractions under analytical SFC conditions. A single peak with identical retention time to the target confirms successful isolation and the absence of on-column interconversion.

References
  • Supercritical fluid chromatography for separation and preparation of tautomeric 7-epimeric spiro oxindole alkaloids from Uncaria macrophylla | nih.gov | 5

  • Technical Support Center: Purification of Polar Heterocyclic Compounds | benchchem.com | 4

  • RediSep SCX column | teledyneisco.com | 1

  • HILIC to the Rescue: Pharmaceutical Development Case Examples | chromatographyonline.com | 2

  • Role of HILIC Stationary Phases in Pharmaceutical Peptide Analysis | latticescipub.com | 3

Sources

Troubleshooting

Troubleshooting low reactivity of the amide nitrogen in spiro-lactams

Welcome to the technical support center for chemists navigating the challenges of spiro-lactam synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists navigating the challenges of spiro-lactam synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the common yet formidable obstacle of low amide nitrogen reactivity in these sterically demanding scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the principles governing these reactions, enabling you to troubleshoot effectively and innovate at the bench.

This is not a static document but a dynamic resource. The principles outlined here are grounded in established chemical theory and validated by peer-reviewed literature, providing a robust framework for your experimental design.

Frequently Asked Questions (FAQs): The Spiro-Lactam Nitrogen

Q1: Why is the amide nitrogen in my spiro-lactam so unreactive compared to a standard acyclic amide or even a simple lactam?

This is the fundamental challenge. The low reactivity stems from a confluence of two primary factors: steric hindrance and amide resonance , both exaggerated by the unique geometry of the spirocyclic system.

  • Amide Resonance: The lone pair of electrons on a typical amide nitrogen is delocalized into the adjacent carbonyl group (nN → π*C=O conjugation). This resonance imparts planarity and stability, but it also significantly reduces the nucleophilicity and basicity of the nitrogen atom compared to an amine.[1][2] While the rigid spiro-scaffold can twist the amide bond and disrupt this planarity, the fundamental electronic nature of the amide persists.[3][4][5]

  • Steric Hindrance: The defining feature of a spiro-lactam is its three-dimensional, congested architecture. The spiro carbon and the rings attached to it create a crowded environment around the amide nitrogen, physically blocking the approach of reagents and electrophiles. This steric shielding is often the dominant factor in failed reactions.[6][7][8]

A diagram comparing planar amide resonance with spiro-lactam steric hindrance.
Q2: My standard N-alkylation (e.g., alkyl halide with K₂CO₃ in acetonitrile) is not working. What are the first adjustments I should make?

This is a classic scenario. The combination of a weak base (K₂CO₃) and a moderately polar solvent is often insufficient to deprotonate the relatively non-acidic amide N-H for subsequent alkylation.

Your troubleshooting workflow should prioritize two changes:

  • Increase Base Strength: Move to a much stronger, non-nucleophilic base capable of irreversibly deprotonating the lactam. Sodium hydride (NaH) is the most common choice. Other effective options include potassium bis(trimethylsilyl)amide (KHMDS) or lithium diisopropylamide (LDA). The goal is to generate the sodium or potassium salt of the lactam (the "amidate") quantitatively.

  • Change Solvent: Switch to a more polar aprotic solvent that can better solvate the resulting amidate salt and the electrophile. Dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent starting points.

ParameterStandard Conditions (Often Fail)Recommended Starting PointRationale
Base K₂CO₃, Cs₂CO₃, Et₃NNaH (60% in mineral oil), KHMDSRequired to overcome the pKa of the N-H bond and fully generate the nucleophilic amidate.
Solvent Acetonitrile, AcetoneDMF, THFPolar aprotic solvents stabilize the ionic intermediates and increase reaction rates.
Temperature Room Temperature0 °C to RT (can be heated if needed)Base addition is often done at 0 °C to control exothermicity, then warmed to proceed.

Troubleshooting Guide: Specific Reaction Failures

Problem 1: Failed N-Arylation with Palladium Catalysis

Q: I am attempting a Buchwald-Hartwig N-arylation of my spiro-γ-lactam with an aryl bromide. I've tried standard conditions (e.g., Pd₂(dba)₃, XPhos, NaOtBu in toluene) but only recover starting material. What's going wrong?

A: The steric bulk of the spiro-lactam likely prevents the formation of the key palladium-amide complex, which is a crucial step in the catalytic cycle. While palladium catalysis is powerful, it can be sensitive to sterically demanding substrates.

Expert Insights & Solutions:

  • Switch to a Copper-Catalyzed System (Goldberg or Ullmann Reaction): Copper catalysis is frequently more successful for the N-arylation of hindered amides and lactams.[9] These reactions are often less sensitive to steric bulk than their palladium-catalyzed counterparts.

  • Ligand-Free Copper Protocol: A simple, effective starting point is a ligand-free copper-catalyzed Goldberg coupling. The absence of a bulky ligand can sometimes facilitate the reaction with a hindered substrate.

  • Consider Nickel Catalysis: Modern nickel-based catalytic systems are also showing promise for coupling challenging amide substrates and may be a viable alternative.[10]

Protocol: Ligand-Free Copper-Catalyzed N-Arylation of a Spiro-Lactam

This protocol provides a robust starting point for coupling spiro-lactams with aryl iodides or bromides.

Reagents & Equipment:

  • Spiro-lactam (1.0 equiv)

  • Aryl iodide or aryl bromide (1.2 - 1.5 equiv)

  • Copper(I) iodide (CuI) (10-20 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, high-boiling solvent (e.g., DMF, DMSO, or 1,4-dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the spiro-lactam (1.0 equiv), the aryl halide (1.2 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 100-140 °C with vigorous stirring. The optimal temperature will depend on the solvent and substrate reactivity.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions can take from 12 to 48 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter through a pad of celite to remove insoluble copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Problem 2: My reaction is messy, with multiple byproducts and low yield.

Q: I've managed to get some product formation using a strong base (NaH), but the reaction is low-yielding and I see significant decomposition of my starting material or product. How can I improve the selectivity?

A: This often points to issues with base-induced side reactions or instability of the starting material/product under the reaction conditions. The strong bases required can also catalyze undesired processes.

G Figure 2: Troubleshooting Workflow for Low-Yield Reactions Start Reaction Fails or is Low-Yielding Check_SM Verify Starting Material Purity & Stability Start->Check_SM Base_Choice Is the base too strong/nucleophilic? (e.g., causing elimination/decomposition) Check_SM->Base_Choice Decision_Base Try a different base? (e.g., KHMDS vs NaH) Base_Choice->Decision_Base Temp_Control Is the reaction temperature too high? Decision_Temp Lower temperature? Temp_Control->Decision_Temp Alternative_Activation Consider alternative activation methods Decision_Method Change reaction type? (e.g., Mitsunobu, etc.) Alternative_Activation->Decision_Method Decision_Base->Temp_Control No Decision_Base->Alternative_Activation Yes Decision_Temp->Alternative_Activation No Decision_Temp->Alternative_Activation Yes

A decision-making workflow for troubleshooting complex spiro-lactam reactions.

Expert Insights & Solutions:

  • Temperature Control: Ensure the deprotonation step with NaH is performed at 0 °C to control the initial exothermic reaction. Allow the mixture to slowly warm to room temperature before adding the electrophile. Sometimes, running the entire reaction at a lower temperature for a longer period can significantly reduce byproduct formation.

  • Base Equivalency and Type: Use the minimum effective amount of base (typically 1.1-1.2 equivalents). While strong, NaH is a heterogeneous reagent; switching to a soluble strong base like KHMDS or LHMDS can sometimes lead to cleaner reactions at lower temperatures.

  • Order of Addition: The standard protocol is to generate the amidate first, then add the electrophile. Try reversing the order of addition (add the base slowly to a mixture of the lactam and electrophile) if the electrophile is stable to the base. This keeps the concentration of the reactive amidate low throughout the reaction.

  • Consider a Mitsunobu Reaction for N-Alkylation: For introducing alkyl groups via an alcohol, the Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DIAD) is an excellent alternative. It proceeds under neutral, milder conditions and avoids the use of strong bases, which can be highly effective for sensitive substrates.

References

  • Alves, A. J. D. S., Alves, N. G. A., Soares, M. I. L., & Pinho e Melo, T. M. V. D. (2021). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update. Organic Chemistry Frontiers. [Link]

  • Bandyopadhyay, D., Mandes, R., & Chauhan, S. C. (2020). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV. [Link]

  • ChemHelpASAP. (2019). resonance in amides. YouTube. [Link]

  • Cravotto, G., & Orio, L. (2007). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • Dao, T. H., Dhooghe, M., & De Kimpe, N. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. [Link]

  • Huang, P.-Q., Xiao, K.-J., & Xia, X.-E. (2015). Synthesis of Nitrogen-Containing Spiro Compounds from Lactams by Allylboration and Subsequent Ring-Closing Metathesis. ResearchGate. [Link]

  • Ismalaj, E. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. [Link]

  • Krasnova, L., & Poli, R. (2019). Chemistry of Bridged Lactams: Recent Developments. MDPI. [Link]

  • Kundu, K., & Li, G. (2015). Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters. [Link]

  • Laha, J. K., & Kumar, S. (2016). Ligand-Free Copper-Mediated N-Arylation of Spirocyclic Lactams. Request PDF. [Link]

  • Laird, A. G., & Miller, S. J. (2019). Resonance Promoted Ring-Opening Metathesis Polymerization of Twisted Amides. Chemical Science. [Link]

  • Sciencemadness Discussion Board. (2022). Best Conditions For N-Alkylation?. [Link]

  • Socratic Q&A. (n.d.). How does the beta-lactam structure destabilize the nitrogen- carbonyl reaction?. Socratic. [Link]

  • Tcyrulnikov, S., & Stradiotto, M. (2016). Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. PubMed. [Link]

  • Tlenkopatchev, M. A., & Fomine, S. (2011). Synthesis and reactivity of spiro-fused beta-lactams. Request PDF. [Link]

  • Toste, F. D., & Gagosz, F. (2018). Gold-Catalyzed Dearomative Spirocyclization of N-Aryl Alkynamides for the Synthesis of Spirolactams. PubMed. [Link]

  • Vedernikov, A. N. (2013). The Chemistry of Bridged Lactams and Related Heterocycles. PMC. [Link]

  • Vincent, M. A., & Hillier, I. H. (2011). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. PMC. [Link]

  • Wang, D.-C., & Yu, J.-Q. (2017). Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. PMC. [Link]

  • Yadav, J. S., & Reddy, B. V. S. (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. PMC. [Link]

  • Zhang, W. (2026). Synthesis of Imidazopyridine- and Indole-Fused Azepinones via an Unusual Friedel–Crafts Alkylation of Chloroacetylated GBB Adducts. Organic Letters. [Link]

  • Zou, Y., & Che, C.-M. (2020). Synthesis of biologically relevant steroidal spiro β-lactams from dienamides through the cascade 4-endo N-cyclization/aerobic oxidation sequence. PubMed. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of 8-Oxa-2-azaspiro[4.5]decan-4-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Spirocyclic Scaffolds and the Role of NMR Spirocyclic frameworks are of increasing interest in medicinal chemistry due to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Spirocyclic Scaffolds and the Role of NMR

Spirocyclic frameworks are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively mimic natural products and provide novel intellectual property. 8-Oxa-2-azaspiro[4.5]decan-4-one, a derivative containing a γ-lactam fused to a tetrahydropyran ring, represents a promising scaffold for the development of new therapeutic agents. Accurate structural elucidation is paramount in drug discovery, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution. This guide will delve into the expected NMR spectral features of 8-Oxa-2-azaspiro[4.5]decan-4-one, providing a foundational understanding for researchers working with this and similar molecular architectures.

Predicted NMR Spectral Data of 8-Oxa-2-azaspiro[4.5]decan-4-one

Due to the novelty of 8-Oxa-2-azaspiro[4.5]decan-4-one, experimental NMR data is not yet publicly available. Therefore, a predicted NMR dataset was generated using , a reputable online platform that utilizes a database of experimentally determined spectra to predict chemical shifts. This provides a reliable estimation of the expected spectral features.

Molecular Structure with Numbering:

Molecular Structure of 8-Oxa-2-azaspiro[4.5]decan-4-one with atom numbering for NMR assignment.

Caption: Molecular Structure of 8-Oxa-2-azaspiro[4.5]decan-4-one.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
PositionPredicted Chemical Shift (ppm)MultiplicityIntegration
N-H~6.5 - 7.5br s1H
H-7, H-9 (axial)~3.8 - 4.0m2H
H-7, H-9 (equatorial)~3.6 - 3.8m2H
H-1~3.3 - 3.5s2H
H-3~2.4 - 2.6s2H
H-6, H-10 (axial)~1.8 - 2.0m2H
H-6, H-10 (equatorial)~1.6 - 1.8m2H
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
PositionPredicted Chemical Shift (ppm)
C-4 (C=O)~175 - 178
C-7, C-9~65 - 68
C-1~45 - 48
C-5 (Spiro)~42 - 45
C-3~38 - 41
C-6, C-10~33 - 36

Comparative Analysis: 8-Oxa-2-azaspiro[4.5]decan-4-one vs. 2-Azaspiro[4.5]decan-3-one

To provide a tangible reference for the predicted data, we will compare it with the experimental NMR data of 2-Azaspiro[4.5]decan-3-one (CAS 64744-50-9). This compound is a well-characterized impurity of the drug Gabapentin and shares the same spiro-γ-lactam core, with the key difference being the presence of a methylene group at the 8-position instead of an oxygen atom.

Molecular Structure with Numbering:

Molecular Structure of 2-Azaspiro[4.5]decan-3-one with atom numbering for NMR assignment.

Caption: Molecular Structure of 2-Azaspiro[4.5]decan-3-one.

Experimental NMR Data for 2-Azaspiro[4.5]decan-3-one (Solvent: D₂O)[1][2]

A publication focused on the quantification of Gabapentin impurities provides key ¹H NMR chemical shifts for 2-Azaspiro[4.5]decan-3-one in D₂O.[1][2]

Comparative NMR Data Table
Position8-Oxa-2-azaspiro[4.5]decan-4-one (Predicted ¹H, CDCl₃)2-Azaspiro[4.5]decan-3-one (Experimental ¹H, D₂O)Key Observations and Rationale
H-1~3.3 - 3.5 ppm (s)3.24 ppmThe methylene group adjacent to the lactam nitrogen is expected in a similar region for both compounds.
H-3~2.4 - 2.6 ppm (s)2.28 ppmThe methylene group alpha to the lactam carbonyl is also in a comparable chemical environment.
H-7, H-9~3.6 - 4.0 ppm (m)~1.25 - 1.70 ppm (cyclohexane protons)Significant Upfield Shift: The most dramatic difference is observed for the protons on the six-membered ring. In the "oxa" compound, the protons at positions 7 and 9 are adjacent to an oxygen atom, leading to a strong deshielding effect and a downfield shift. In the "aza" analog, these correspond to methylene groups within a cyclohexane ring, which resonate at a much higher field.
¹³C
C-7, C-9~65 - 68 ppmNot reported, but expected ~25-35 ppmSignificant Upfield Shift: Similar to the proton data, the carbons adjacent to the oxygen in the "oxa" compound are significantly deshielded compared to the corresponding methylene carbons in the cyclohexane ring of the "aza" analog.

In-depth Discussion of Spectral Differences

The primary distinguishing feature between the NMR spectra of 8-Oxa-2-azaspiro[4.5]decan-4-one and 2-Azaspiro[4.5]decan-3-one is the influence of the heteroatom in the six-membered ring. The electronegative oxygen atom in the "oxa" derivative causes a significant downfield shift for both the protons and carbons at the adjacent 7 and 9 positions. This is a classic example of the inductive effect in NMR spectroscopy.

For researchers synthesizing or analyzing these compounds, the chemical shift of the signals corresponding to the six-membered ring will be the most diagnostic region of the spectrum to confirm the identity of the scaffold.

Experimental Protocol for NMR Acquisition

For the accurate and reliable acquisition of ¹H and ¹³C NMR spectra for spirocyclic lactams such as 8-Oxa-2-azaspiro[4.5]decan-4-one, the following protocol is recommended:

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a good starting point for many organic molecules, offering good solubility and a clean spectral window. For compounds with higher polarity, deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

  • Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments on a modern spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H and ¹³C NMR in non-aqueous solvents.

2. NMR Spectrometer Setup:

  • Field Strength: A spectrometer with a field strength of 400 MHz or higher is recommended to achieve good signal dispersion, which is particularly important for resolving complex multiplets in the aliphatic region.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Spectral Width: A spectral width of -2 to 12 ppm is generally sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate.

    • Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard for obtaining singlets for all carbon signals.

    • Spectral Width: A spectral width of 0 to 200 ppm will cover the expected range for most organic molecules.

    • Acquisition Time: An acquisition time of 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

    • Number of Scans: Several hundred to several thousand scans may be necessary to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

3. 2D NMR Experiments for Unambiguous Assignment:

  • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Logical Workflow for NMR Characterization

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Synthesize Synthesize Compound Purify Purify Compound (e.g., Chromatography) Synthesize->Purify Prep_Sample Prepare NMR Sample (5-10 mg in 0.6 mL solvent) Purify->Prep_Sample Acquire_1H Acquire ¹H NMR Prep_Sample->Acquire_1H Acquire_13C Acquire ¹³C NMR Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Process_Data Process Spectra (FT, Phasing, Baseline Correction) Acquire_2D->Process_Data Assign_1H Assign ¹H Signals Process_Data->Assign_1H Assign_13C Assign ¹³C Signals Assign_1H->Assign_13C Use HSQC & HMBC Final_Structure Confirm Structure Assign_13C->Final_Structure

Caption: A streamlined workflow for the synthesis, purification, and complete NMR characterization of novel spirocyclic compounds.

Conclusion

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of 8-Oxa-2-azaspiro[4.5]decan-4-one through high-quality predicted data. By comparing this with the experimental data of the structural analog, 2-Azaspiro[4.5]decan-3-one, we can confidently predict the key distinguishing spectral features that will aid in the identification and characterization of this and related novel spirocyclic scaffolds. The provided experimental protocols offer a robust starting point for researchers to obtain high-quality NMR data for their synthesized compounds, ensuring accurate structural elucidation and advancing their drug discovery efforts.

References

  • NMRDB.org . (n.d.). NMR Database. Retrieved February 27, 2026, from [Link]

  • PubChem . (n.d.). 2-Azaspiro[4.5]decan-3-one. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

  • Kuz'mina, N. E., Moiseev, S. V., Khorol'skii, M. D., & Lutceva, A. I. (2021). Development and Validation of 2-Azaspiro[1][3] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules (Basel, Switzerland), 26(6), 1656. [Link]

  • Kuz'mina, N. E., Moiseev, S. V., Khorol'skii, M. D., & Lutceva, A. I. (2021). Development and Validation of 2-Azaspiro[1][3] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. Molecules, 26(6), 1656. [Link]

  • Kuz'mina, N. E., Moiseev, S. V., Khorol'skii, M. D., & Lutceva, A. I. (2021). Chemical structures of Gabapentin (GP) and impurity A (impA). In Molecules (Vol. 26, Issue 6, p. 1656). MDPI AG. [Link]. The specific chemical shifts are mentioned in the text of this publication.

Sources

Comparative

Metabolic Stability Guide: Spiro-Lactams vs. Linear Amides in Drug Design

Executive Summary: The "Spiro Advantage" In modern drug discovery, the transition from planar, linear amides to spiro-lactams represents a critical strategy for optimizing metabolic stability. While linear amides are oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Spiro Advantage"

In modern drug discovery, the transition from planar, linear amides to spiro-lactams represents a critical strategy for optimizing metabolic stability. While linear amides are often susceptible to rapid enzymatic hydrolysis (by amidases) and oxidative clearance (by CYPs), spiro-lactams leverage conformational restriction and steric shielding to extend half-life (


) without sacrificing potency.

This guide analyzes the mechanistic basis for this stability, provides comparative performance data from key medicinal chemistry campaigns (including Pfizer's ACC inhibitor program), and details the industry-standard microsomal stability protocol used to validate these bioisosteres.

Mechanistic Rationale: Why Spiro-Lactams Survive

The metabolic superiority of spiro-lactams over linear amides is governed by three physicochemical pillars:

A. Steric "Gating" of the Carbonyl

Linear amides present an exposed carbonyl carbon, accessible to nucleophilic attack by hydrolases or oxidative attack by Cytochrome P450s. In a spiro-lactam, the quaternary spiro-carbon creates a rigid, orthogonal steric bulk immediately adjacent to the amide nitrogen. This "gates" the approach of metabolic enzymes, sterically hindering the formation of the tetrahedral intermediate required for amide hydrolysis.

B. Increased Fraction of sp³ Carbons ( )

Spiro-lactams inherently increase the


 of a molecule. Higher 

correlates with:
  • Reduced Lipophilicity (LogD): Lower lipophilicity decreases non-specific binding and reduces the affinity for CYP active sites, which prefer lipophilic planar substrates.

  • Improved Solubility: The 3D topology disrupts crystal lattice packing, enhancing aqueous solubility and bioavailability.

C. Conformational Locking

Linear amides possess rotatable bonds that allow the molecule to adopt multiple low-energy conformations, some of which may fit perfectly into a metabolic enzyme's active site (the "induced fit"). Spiro-lactams lock the amide bond into a single, rigid conformation. If this conformation is designed to bind the therapeutic target but clash with the metabolic enzyme, stability is achieved.

Visualization: The Steric Shielding Mechanism

The following diagram illustrates how the spiro-scaffold blocks enzymatic access compared to a linear amide.

MetabolicShielding cluster_Linear Linear Amide (Vulnerable) cluster_Spiro Spiro-Lactam (Protected) LinearAmide Linear Amide (Planar, Flexible) Enzyme1 CYP450 / Amidase (Unrestricted Access) LinearAmide->Enzyme1 Fits Active Site Metabolism1 Rapid Hydrolysis/ Oxidation Enzyme1->Metabolism1 High Clearance SpiroLactam Spiro-Lactam (Rigid, 3D Bulk) Enzyme2 CYP450 / Amidase (Steric Clash) SpiroLactam->Enzyme2 Spiro-Carbon Blocks Approach Metabolism2 Metabolically Stable Enzyme2->Metabolism2 Low Clearance

Caption: Comparative mechanism of enzymatic access. The spiro-carbon (green path) creates a steric block that prevents the enzyme from engaging the amide bond, unlike the accessible linear amide (red path).

Comparative Performance Data

The following data summarizes the impact of switching from linear/planar systems to spiro-lactams, drawn from key optimization campaigns such as Pfizer's Acetyl-CoA Carboxylase (ACC) inhibitor program and spiro[3.3]heptane bioisostere studies.

Case Study: Pfizer ACC Inhibitor Optimization

In the development of ACC inhibitors for metabolic diseases, researchers transitioned from a planar pyrazoloketone (prone to rapid metabolism) to a spiro-pyrazololactam .[1]

FeatureLinear/Planar PrecursorSpiro-Lactam AnalogImpact of Spiro-Cyclization
Structure Type Planar PyrazoloketoneSpiro-PyrazololactamIntroduction of 3D complexity
Metabolic Stability (

)
< 15 min (Human Microsomes)> 60 min (Human Microsomes)>4-fold improvement in stability
Lipophilicity (cLogP) High (> 3.5)Moderate (2.0 - 2.5)Reduced metabolic liability
Solubility Low (< 10 µM)High (> 100 µM)Improved bioavailability
CYP Inhibition Potent inhibitor (CYP3A4)Clean profileReduced drug-drug interaction risk
General Trends: Linear Amide vs. Spiro-Azetidinone

Comparison of a generic linear amide side chain versus a spiro-azetidinone (4-membered lactam) replacement.

ParameterLinear Amide (

)
Spiro-AzetidinonePerformance Note
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Low (< 10 µL/min/mg)Spiro-ring prevents hydrolysis.
Conformation Flexible (multiple rotamers)Rigid (single vector)Pre-organized for target binding.
H-Bond Potential 1 Donor / 1 Acceptor1 Donor / 1 AcceptorBioisosteric match maintained.

Experimental Protocol: Microsomal Stability Assay

To objectively verify the stability advantage of a spiro-lactam, use this standardized Human Liver Microsome (HLM) stability assay. This protocol is designed to measure Intrinsic Clearance (


) and Half-life (

).[2][3]
Workflow Diagram

MicrosomalAssay Prep 1. Preparation (Compound + Microsomes) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Initiate 3. Initiation (Add NADPH) PreInc->Initiate Sampling 4. Sampling Timepoints (0, 5, 15, 30, 60 min) Initiate->Sampling Quench 5. Quenching (Add Ice-Cold ACN + IS) Sampling->Quench Analysis 6. LC-MS/MS Analysis (Quantify Parent Depletion) Quench->Analysis

Caption: Step-by-step workflow for determining metabolic stability using liver microsomes.

Detailed Protocol

1. Reagent Preparation:

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

  • Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Dilute to 1.25 mg/mL in buffer.

  • Test Compound: Prepare 10 mM stock in DMSO. Dilute to 100 µM intermediate in buffer.

  • Cofactor: Prepare 10 mM NADPH solution (fresh).

2. Incubation Setup:

  • Final Concentrations: 0.5 mg/mL Microsomes, 1 µM Test Compound, 1 mM NADPH.

  • Reaction Mix: In a 96-well plate, combine 40 µL Microsome solution + 10 µL Test Compound intermediate + 30 µL Buffer.

  • Pre-incubation: Incubate at 37°C for 10 minutes to equilibrate.

3. Initiation & Sampling:

  • Start: Add 20 µL of 10 mM NADPH to initiate the reaction (Time

    
    ).
    
  • Timepoints: At

    
     minutes, remove 50 µL aliquots.
    

4. Quenching:

  • Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) (e.g., Warfarin or Tolbutamide) to precipitate proteins and stop metabolism.

5. Analysis:

  • Centrifuge plates at 4000 rpm for 20 min.

  • Analyze supernatant via LC-MS/MS (MRM mode) to monitor the disappearance of the parent compound peak area ratio (Parent/IS).

6. Calculation:

  • Plot

    
     vs. Time.[3]
    
  • Slope

    
     is the elimination rate constant.
    
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    .

References

  • Griffith, D. A., et al. (2013). "Spirolactam-based acetyl-CoA carboxylase inhibitors: toward improved metabolic stability of a chromanone lead structure."[1] Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. (General review of spiro-scaffold stability).

  • Wuitschik, G., et al. (2010). "Oxetanes as promising physicochemical and metabolic property modulators." Angewandte Chemie International Edition. (Foundational work on 4-membered rings improving metabolic stability).

  • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. (Standard reference for Microsomal Stability Protocols).

Sources

Validation

A Tale of Two Scaffolds: Unveiling the Biological Potential of Spiro-Pyrrolidinones and β-Lactams

A Senior Application Scientist's In-Depth Comparison for Researchers and Drug Development Professionals In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Cen...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Comparison for Researchers and Drug Development Professionals

In the dynamic landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Central to this pursuit is the exploration of privileged scaffolds – core chemical structures that consistently demonstrate biological activity and serve as a foundation for drug design. This guide offers a comprehensive comparison of two such scaffolds: the well-established β-lactam ring and the emerging spiro-pyrrolidinone framework. While both have demonstrated significant potential in antibacterial and anticancer applications, their distinct structural features give rise to different mechanisms of action and therapeutic profiles.

The Enduring Legacy of the β-Lactam Scaffold

The β-lactam ring, a four-membered cyclic amide, is arguably one of the most successful chemical scaffolds in the history of medicine.[1][2] Its discovery and development revolutionized the treatment of bacterial infections, giving rise to a vast arsenal of antibiotics including penicillins, cephalosporins, carbapenems, and monobactams.[1][3]

The Cornerstone of Antibacterial Therapy: Mechanism of Action

The primary antibacterial action of β-lactams is the inhibition of bacterial cell wall synthesis.[1][4][5] They achieve this by covalently binding to and inactivating penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3][4][5] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and bacterial death.[1] This bactericidal mechanism has been a clinical mainstay for decades.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) of a β-Lactam Antibiotic

This protocol outlines a standard broth microdilution method to determine the MIC of a novel β-lactam compound against a bacterial strain.

Materials:

  • Test β-lactam compound

  • Bacterial culture (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test organism from an agar plate and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the β-lactam compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add an equal volume of the diluted bacterial inoculum to each well containing the antibiotic dilutions. The final bacterial concentration in each well should be approximately 5 x 10⁵ CFU/mL.

    • Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a spectrophotometer. The MIC is the concentration at which there is a significant reduction in OD compared to the growth control.

Beyond Antibacterial Activity: The Expanding Therapeutic Horizon of β-Lactams

Recent research has unveiled a surprising diversity of biological activities for the β-lactam scaffold beyond its antibacterial effects.[6][7] This has opened up new avenues for drug development in various therapeutic areas.

Notably, certain β-lactam derivatives have demonstrated promising anticancer activity.[8][9][10] The proposed mechanisms for their cytotoxic effects are varied and distinct from their antibacterial action. Some studies suggest that specific β-lactams can induce apoptosis in cancer cells, while others may interfere with cell cycle progression.[9][11] For instance, some polyaromatic β-lactams have been shown to inhibit tumor cell growth.[8][11] The ability to modify the β-lactam core with different side chains provides a versatile platform for optimizing these non-antibiotic activities.[2][10]

The Rise of the Spiro-Pyrrolidinone Scaffold: A New Frontier in Drug Discovery

The spiro-pyrrolidinone scaffold, characterized by a pyrrolidine ring sharing a single carbon atom with another ring system, has emerged as a highly promising framework in medicinal chemistry.[12][13] Its rigid, three-dimensional structure allows for precise orientation of functional groups, facilitating strong and specific interactions with biological targets.[14]

A Potent Force in Oncology: Anticancer Activity of Spiro-Pyrrolidinones

A significant body of research highlights the potent anticancer activity of spiro-pyrrolidinone derivatives, particularly those incorporating an oxindole moiety (spiro[pyrrolidine-3,3'-oxindoles]).[15][16][17] These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines, including those of the breast, lung, liver, and colon.[15][18][19][20]

The mechanisms underlying their anticancer effects are multifaceted. Some spiro-pyrrolidinone derivatives have been identified as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2), enzymes that play crucial roles in cancer cell proliferation and survival.[14] Others have been shown to disrupt microtubule organization, leading to cell cycle arrest and apoptosis.[21] Furthermore, spiro-oxindole compounds have been developed as potent and selective inhibitors of the MDM2-p53 protein-protein interaction, a key pathway in cancer development.[22]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) for a Spiro-Pyrrolidinone Compound

This protocol describes the use of the MTT assay to evaluate the cytotoxic effect of a novel spiro-pyrrolidinone compound on a cancer cell line.

Materials:

  • Test spiro-pyrrolidinone compound

  • Human cancer cell line (e.g., MCF-7 breast cancer cells)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the spiro-pyrrolidinone compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diverse Biological Landscape of Spiro-Pyrrolidinones

Beyond their anticancer potential, spiro-pyrrolidinone derivatives have exhibited a broad spectrum of other biological activities. These include antimicrobial (antibacterial and antifungal),[23][24][25][26][27] antimycobacterial,[12] and acetylcholinesterase inhibitory activities.[12] This versatility underscores the potential of the spiro-pyrrolidinone scaffold as a privileged structure for the development of a wide range of therapeutic agents.

Comparative Analysis: Spiro-Pyrrolidinone vs. β-Lactam Scaffolds

Featureβ-Lactam ScaffoldSpiro-Pyrrolidinone Scaffold
Primary Established Activity Antibacterial[1][5]Anticancer[15][16][19]
Antibacterial Mechanism Inhibition of penicillin-binding proteins (PBPs) and cell wall synthesis[1][3][4][5]Varied; can involve different cellular targets[25][27]
Anticancer Mechanism Induction of apoptosis, cell cycle arrest[9][11]Enzyme inhibition (e.g., HDAC2, PHB2), disruption of microtubule organization, inhibition of protein-protein interactions (e.g., MDM2-p53)[21][22]
Structural Features Strained four-membered ring, amenable to side-chain modifications[2][28]Rigid, three-dimensional spirocyclic structure[13][14]
Therapeutic Applications Bacterial infections, emerging roles in cancer and neuroprotection[1][6][7][9]Cancer, with demonstrated potential in antimicrobial and neurodegenerative diseases[12][19][23][24]

Visualizing the Mechanisms of Action

Signaling_Pathways cluster_0 β-Lactam Antibacterial Action cluster_1 Spiro-Pyrrolidinone Anticancer Action (Example) Beta_Lactam β-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Forms Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to Spiro_Pyrrolidinone Spiro-Pyrrolidinone Compound MDM2 MDM2 Spiro_Pyrrolidinone->MDM2 Inhibits interaction with p53 p53 p53 MDM2->p53 Inhibits Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Caption: Comparative mechanisms of action for β-lactam and spiro-pyrrolidinone scaffolds.

Conclusion and Future Directions

Both the β-lactam and spiro-pyrrolidinone scaffolds represent privileged structures with immense therapeutic potential. The β-lactam ring, with its long and successful history in antibacterial therapy, continues to be a source of new therapeutic agents, with its non-antibiotic activities gaining increasing attention. The spiro-pyrrolidinone framework, a more recent entrant, has rapidly established itself as a powerful scaffold for the development of anticancer agents and is demonstrating a promising breadth of other biological activities.

For researchers and drug development professionals, the choice of scaffold will depend on the specific therapeutic target and desired mechanism of action. The extensive knowledge base surrounding β-lactam chemistry provides a solid foundation for further development, while the novel and diverse activities of spiro-pyrrolidinones offer exciting opportunities for innovation. Future research will likely focus on the synthesis of hybrid molecules that combine features of both scaffolds, potentially leading to dual-action drugs with enhanced efficacy and reduced resistance.

References

  • Wikipedia. β-Lactam antibiotic. [Link]

  • Urology Textbook. Beta-Lactam Antibiotics: Mechanism of Action and Classification. [Link]

  • Frontiers in Microbiology. β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. [Link]

  • MSD Manual Professional Edition. Overview of Beta-Lactams. [Link]

  • Eisai, Inc. β-Lactams and β-Lactamase Inhibitors: An Overview. [Link]

  • ResearchGate. Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. [Link]

  • Springer. Novel and Recent Synthesis and Applications of β-Lactams. [Link]

  • Spandidos Publications. Selective anticancer activity of β-lactams derived from polyaromatic compound. [Link]

  • Indian Journal of Pharmaceutical Sciences. Dipole Moment and Anticancer Activity of Beta Lactams. [Link]

  • PubMed. Review of Antibiotic and Non-Antibiotic Properties of Beta-lactam Molecules. [Link]

  • Frontiers in Bioscience. Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs. [Link]

  • PubMed. Recent Advances in β-lactam Derivatives as Potential Anticancer Agents. [Link]

  • The Korean Society of Life Science. Structural Insights for β-Lactam Antibiotics. [Link]

  • ResearchGate. Review of Antibiotic and Non-Antibiotic Properties of Beta-lactam Molecules. [Link]

  • MDPI. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3′-oxindoles] under Microwave Irradiation and Their Anticancer Activity. [Link]

  • Haramaya University Institutional Repository. SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY STUDY OF NOVEL SPIRO [INDOLINE-2, 2-PYRROLIDIN] - 3-ONES THROUGH 1, 3-DIPOLAR CYCLOADDITION. [Link]

  • Bentham Science. Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. [Link]

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  • ResearchGate. Some β-lactam derivatives with biological activities. [Link]

  • ResearchGate. Therapeutic Potentials of β‐Lactam: A Scaffold for New Drug Development. [Link]

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  • Taylor & Francis Online. Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. [Link]

  • MDPI. Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. [Link]

  • PubMed. Chemo-/Regio-Selective Synthesis of Novel Functionalized Spiro[pyrrolidine-2,3'-oxindoles] under Microwave Irradiation and Their Anticancer Activity. [Link]

  • National Center for Biotechnology Information. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. [Link]

  • MDPI. Facial Regioselective Synthesis of Novel Bioactive Spiropyrrolidine/Pyrrolizine-Oxindole Derivatives via a Three Components Reaction as Potential Antimicrobial Agents. [Link]

  • ACS Omega. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. [Link]

  • Journal of the American Chemical Society. Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. [Link]

  • PubMed. Antimicrobial activities of spirooxindolopyrrolidine tethered dicarbonitrile heterocycles against multidrug resistant nosocomial pathogens. [Link]

  • ResearchGate. Representative examples of bioactive spiro-pyrrolidine oxindole scaffolds. [Link]

  • Taylor & Francis Online. Spirooxindole-Pyrrolizidine: Synthesis, Crystal Structure, and Anticancer Activity. [Link]

  • National Center for Biotechnology Information. Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. [Link]

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  • ResearchGate. The new spiro[pyrrolidine-3, 3´-oxindole] scaffold based compounds,... [Link]

  • National Center for Biotechnology Information. Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. [Link]

  • National Center for Biotechnology Information. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. [Link]

  • PubMed. Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. [Link]

  • National Center for Biotechnology Information. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. [Link]

  • PubMed. Synthesis and antimicrobial activity of highly functionalised novel β-lactam grafted spiropyrrolidines and pyrrolizidines. [Link]

  • SciSpace. Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. [Link]

  • National Center for Biotechnology Information. Bioactivity Studies of β-Lactam Derived Polycyclic Fused Pyrroli-Dine/Pyrrolizidine Derivatives in Dentistry: In Vitro, In Vivo and In Silico Studies. [Link]

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Comparative

A Researcher's Guide to the Validation of NAMPT Inhibition Using Spiro-Lactam Based Analogs

This guide provides an in-depth, objective comparison of spiro-lactam based Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors against other alternatives, supported by experimental data and detailed protocols. It...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of spiro-lactam based Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors against other alternatives, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals seeking to validate and characterize novel NAMPT-targeting compounds.

Introduction: The Rationale for Targeting NAMPT in Oncology

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, playing a pivotal role in redox reactions and as a substrate for various enzymes involved in signaling and DNA repair.[1][2] Cancer cells, with their high metabolic and proliferative rates, exhibit an increased demand for NAD+.[2] This dependency makes the NAD+ biosynthetic pathways attractive targets for anticancer therapies.

Mammalian cells primarily synthesize NAD+ through three pathways: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.[3] Many cancers exhibit an upregulation of the salvage pathway, where NAMPT is the rate-limiting enzyme.[1][3][4] This reliance on NAMPT creates a therapeutic window, and its inhibition can lead to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death.[1][5] A variety of NAMPT inhibitors have been developed, with several entering clinical trials.[6][7] Among these, spiro-lactam based analogs represent a promising class of compounds.[8]

The Central Role of NAMPT in the NAD+ Salvage Pathway

NAMPT catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). Inhibition of NAMPT directly blocks this crucial step, leading to a rapid decline in intracellular NAD+ levels.[9] This depletion has several downstream consequences, including:

  • Mitochondrial Dysfunction: Reduced NAD+ levels impair mitochondrial respiration and increase oxidative stress, triggering apoptosis.[10]

  • Impaired DNA Repair: NAD+ is a required substrate for PARPs, enzymes critical for DNA damage repair. NAMPT inhibition can sensitize cancer cells to DNA-damaging agents.

  • Metabolic Collapse: Glycolysis and the TCA cycle are heavily dependent on NAD+ as a cofactor. Its depletion disrupts these central metabolic pathways.[1]

Below is a diagram illustrating the NAD+ salvage pathway and the point of intervention for NAMPT inhibitors.

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN Inhibition Point NMNAT NMNAT NMN->NMNAT ATP ATP ATP->NMNAT NAD NAD+ NMNAT->NAD PARP_SIRT PARPs, Sirtuins, etc. NAD->PARP_SIRT

Caption: The NAD+ Salvage Pathway and the critical role of NAMPT.

A Comparative Overview of NAMPT Inhibitors

While spiro-lactam based analogs are a key focus, it's essential to understand their properties in the context of other well-characterized NAMPT inhibitors. The table below provides a comparison of key parameters for different classes of inhibitors.

Inhibitor ClassRepresentative Compound(s)Key CharacteristicsReference(s)
Spiro-Lactam Analogs Proprietary/In-developmentNovel scaffolds with potential for improved potency and selectivity. Often identified through high-throughput screening and structure-based design.[8]
Acrylamides FK866A well-studied, potent, and specific NAMPT inhibitor. However, clinical development was halted due to dose-limiting toxicities.[7][11][12]
Pyridinyl Cyanoguanidines CHS-828 (GMX1778)Another early NAMPT inhibitor that entered clinical trials but faced challenges with solubility and toxicity.[6]
Dual PAK4-NAMPT Inhibitors KPT-9274A dual inhibitor targeting both NAMPT and p21-activated kinase 4, showing promise in preclinical models.[10][13][14]
Other Small Molecules OT-82, STF-118804Newer generation inhibitors with improved pharmacological properties currently under investigation.[13][15]

A Step-by-Step Guide to Validating Spiro-Lactam Based NAMPT Inhibitors

The following section provides detailed protocols for the essential experiments required to validate a novel spiro-lactam based NAMPT inhibitor.

In Vitro Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant NAMPT.

Principle: The assay quantifies the production of NMN, the product of the NAMPT reaction. This is often a coupled assay where NMN is converted to NAD+, which is then used in a reaction that generates a fluorescent or colorimetric signal.

Protocol:

  • Reagents and Materials:

    • Recombinant human NAMPT enzyme

    • NAMPT assay buffer

    • Nicotinamide (substrate)

    • PRPP (substrate)

    • ATP

    • Test compounds (serial dilutions)

    • 96-well or 384-well plates

    • Detection reagents (e.g., NAD+/NADH-Glo™ Assay)

  • Procedure:

    • Prepare serial dilutions of the spiro-lactam analog and a reference inhibitor (e.g., FK866).

    • In a multiwell plate, add the diluted NAMPT enzyme to all wells except the "blank" wells.

    • Add the test compound dilutions to the appropriate wells. Add vehicle control to the "positive control" and "blank" wells.

    • Pre-incubate the plate at room temperature for 30 minutes.

    • Prepare a master mix containing the NAMPT assay buffer, nicotinamide, PRPP, and ATP.

    • Initiate the reaction by adding the master mix to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 2 hours).

    • Stop the reaction and add the detection reagents according to the manufacturer's instructions.

    • Measure the signal (e.g., fluorescence or luminescence) on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based NAD+/NADH Assay

This assay determines the effect of the inhibitor on intracellular NAD+ and NADH levels.

Principle: Cellular NAD+ and NADH levels are measured using a bioluminescent assay in which NAD+ or NADH is a limiting substrate in an enzymatic reaction that produces light.

Protocol:

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Test compounds (serial dilutions)

    • 96-well cell culture plates

    • NAD+/NADH-Glo™ Assay kit

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the spiro-lactam analog and a reference inhibitor for a specified time course (e.g., 24, 48, 72 hours).

    • Following treatment, lyse the cells and follow the manufacturer's protocol to measure NAD+ and NADH levels separately.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the number of cells (can be determined in a parallel plate).

    • Calculate the percentage of NAD+ and NADH remaining relative to vehicle-treated cells.

    • Determine the IC50 for NAD+ depletion.

Cell Viability/Cytotoxicity Assay

This assay assesses the impact of the inhibitor on cell proliferation and survival.

Principle: The MTT or MTS assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15]

Protocol:

  • Reagents and Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • Test compounds (serial dilutions)

    • MTT or MTS reagent

    • Solubilization solution (for MTT)

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere.

    • Treat cells with serial dilutions of the spiro-lactam analog and a reference inhibitor for 72-96 hours.

    • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

    • If using MTT, add the solubilization solution.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percent viability relative to vehicle-treated cells.

    • Plot the percent viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm that the spiro-lactam analog directly binds to NAMPT in a cellular context.[16][17][18]

Principle: Ligand binding to a protein increases its thermal stability.[16] In CETSA®, cells are treated with the compound and then heated. The amount of soluble target protein remaining at different temperatures is quantified, typically by Western blot or mass spectrometry.[16]

Protocol:

  • Reagents and Materials:

    • Cancer cell line

    • Test compound

    • PBS and protease inhibitors

    • PCR tubes or strips

    • Thermal cycler

    • Lysis buffer

    • Reagents for Western blotting (antibodies against NAMPT and a loading control)

  • Procedure:

    • Treat cultured cells with the spiro-lactam analog or vehicle control.

    • Harvest and resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

    • Analyze the soluble fractions by Western blot using an anti-NAMPT antibody.

  • Data Analysis:

    • Quantify the band intensities for NAMPT at each temperature for both treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

The following diagram outlines the general workflow for validating a novel NAMPT inhibitor.

Validation_Workflow Start Novel Spiro-Lactam Analog Enzymatic_Assay In Vitro Enzymatic Assay (Determine IC50) Start->Enzymatic_Assay Cell_Based_Assay Cell-Based NAD+/NADH Assay (Confirm NAD+ Depletion) Enzymatic_Assay->Cell_Based_Assay Viability_Assay Cell Viability Assay (Determine GI50) Cell_Based_Assay->Viability_Assay Target_Engagement Target Engagement (CETSA®) (Confirm Direct Binding) Viability_Assay->Target_Engagement In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Target_Engagement->In_Vivo_Studies

Caption: Experimental workflow for validating a novel NAMPT inhibitor.

In Vivo Efficacy Studies

Once a compound has been validated in vitro and in cell-based assays, its anti-tumor activity must be evaluated in vivo.

Principle: A subcutaneous xenograft model is commonly used, where human cancer cells are implanted in immunocompromised mice.[15][19] The effect of the spiro-lactam analog on tumor growth is then monitored.

Protocol (General Overview):

  • Model Establishment:

    • Subcutaneously inject a suspension of a human cancer cell line into the flank of immunocompromised mice.[19]

    • Allow tumors to reach a palpable size.

  • Treatment:

    • Randomize mice into treatment groups (vehicle control, test compound, positive control).

    • Administer the spiro-lactam analog via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dose levels and schedules.[15]

  • Monitoring:

    • Measure tumor volume and mouse body weight regularly.[19]

    • Monitor the overall health of the animals.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

    • Compare tumor growth between the treatment and control groups to determine efficacy.

Interpreting the Data: A Self-Validating System

The strength of this validation workflow lies in the concordance of results across different assays. A true NAMPT inhibitor will:

  • Potently inhibit the recombinant enzyme (in vitro IC50).

  • Cause a dose-dependent depletion of intracellular NAD+ (cell-based IC50).

  • Induce cell death at concentrations that correlate with NAD+ depletion (GI50).

  • Show a thermal shift in the CETSA® assay, confirming direct binding to NAMPT.

  • Demonstrate anti-tumor efficacy in vivo at well-tolerated doses.

Discrepancies in these results can indicate off-target effects, poor cell permeability, or other confounding factors that require further investigation.

Conclusion

The validation of spiro-lactam based NAMPT inhibitors requires a multi-faceted approach that combines in vitro biochemical assays, cell-based functional assays, and in vivo efficacy studies. By following the detailed protocols and interpretation guidelines presented here, researchers can rigorously characterize novel compounds and build a strong data package to support their further development as potential cancer therapeutics. The ultimate goal is to develop potent and selective NAMPT inhibitors with an improved therapeutic window over earlier generations of these compounds.[6][7]

References

  • Abu Aboud, A. et al. (2020). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD)
  • Chen, H. et al. (2018).
  • BenchChem (2025). Comparative Efficacy of NAMPT Inhibitors: A Guide to In Vitro and In Vivo Activity. BenchChem.
  • O'Brien, T. et al. (2017).
  • Pippin, M. et al. (2022). Mechanisms of resistance to NAMPT inhibitors in cancer. Cancers.
  • Kennedy, B. et al. (2021). Channeling Nicotinamide Phosphoribosyltransferase (NAMPT)
  • BenchChem (2025). Application Notes and Protocols for In Vivo Xenograft Models Evaluating NAMPT Inhibitor ADC Efficacy. BenchChem.
  • Song, J. et al. (2018). Crystal structure-based comparison of two NAMPT inhibitors. Acta Pharmacologica Sinica.
  • Song, J. et al. (2018). Crystal structure-based comparison of two NAMPT inhibitors. PubMed.
  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science.
  • Dai, L. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
  • Al-Amin, R. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
  • Wang, Y. et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology.
  • Wang, Y. et al. (2022).
  • Pelago Bioscience. CETSA Target Engagement directly in cells. Pelago Bioscience.
  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
  • Piacente, F. et al. (2022). Structure-Based Identification and Biological Characterization of New NAPRT Inhibitors.
  • Lee, J. et al. (2023).
  • Zhang, Y. et al. (2023). Synthesis and Evaluation of Reactive Oxygen Species Sensitive Prodrugs of a NAMPT Inhibitor FK866. Molecules.
  • Patsnap (2025). What NAMPT inhibitors are in clinical trials currently?.
  • Drach, D. et al. (2022). A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy.
  • Bandyopadhyay, D. et al. (2020). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.

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Safety & Regulatory Compliance

Safety

8-Oxa-2-azaspiro[4.5]decan-4-one proper disposal procedures

Executive Summary: Operational Safety Directive Do not treat this compound as general trash. 8-Oxa-2-azaspiro[4.5]decan-4-one (CAS 2306272-76-2) is a spirocyclic lactam used as a specialized building block in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Operational Safety Directive

Do not treat this compound as general trash. 8-Oxa-2-azaspiro[4.5]decan-4-one (CAS 2306272-76-2) is a spirocyclic lactam used as a specialized building block in medicinal chemistry.[1][2] While it does not carry the extreme toxicity of heavy metals or the instability of peroxides, its structural motifs (heterocyclic amide/ether) classify it as Regulated Organic Chemical Waste .[1]

Effective disposal requires a strict chain of custody: Segregation


 Labeling 

Incineration
.[1] The following protocol is designed to protect laboratory personnel from sensitization risks and ensure compliance with local environmental regulations (e.g., RCRA in the US, REACH in the EU).

Technical Chemical Profile & Hazard Identification

Before handling waste, verify the identity of the material.[1][3] This compound is often confused with its amine precursor or structural isomers.[1]

ParameterTechnical Detail
Chemical Name 8-Oxa-2-azaspiro[4.5]decan-4-one
CAS Number 2306272-76-2 (Verify against label; distinct from amine CAS 310-93-0)
Molecular Formula

Molecular Weight 155.19 g/mol
Physical State Solid (typically off-white powder)
GHS Classification Warning (Irritant).[1][2][4][5][6] Skin Irrit. 2 (H315), Eye Irrit.[1][5][6][7][8] 2A (H319).
Disposal Class Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[1]

Scientist’s Insight: The lactam moiety (cyclic amide) in this structure is relatively stable, but spirocyclic ethers can be metabolically active.[1] Treat all spiro-fused heterocycles as potential bioactive agents.[1] Avoid dust generation during solid waste transfer.[1][9]

Pre-Disposal Protocol: Segregation & Packaging

Proper segregation is the primary defense against unexpected chemical reactions in the waste stream.[1]

A. Solid Waste (Pure Substance & Contaminated Debris)[1]
  • Primary Containment: Collect pure solid waste in a dedicated, sealable wide-mouth jar (HDPE or Glass).[1]

  • Contaminated Consumables: Gloves, weigh boats, and paper towels contaminated with the substance must be double-bagged in clear polyethylene bags (minimum 2 mil thickness) before being placed in the solid waste drum.[1]

  • Labeling: Must read "Hazardous Waste - Solid Organic - Toxic/Irritant."[1]

B. Liquid Waste (Mother Liquors & Solutions)[1]
  • Solvent Compatibility:

    • Non-Halogenated Stream: If dissolved in DMSO, Methanol, Ethanol, or Ethyl Acetate.[1]

    • Halogenated Stream: If dissolved in DCM (Dichloromethane) or Chloroform.[1]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the solvent carboy to prevent exothermic polymerization in the waste container.

Disposal Workflow (Decision Tree)

The following diagram outlines the logical flow for disposing of 8-Oxa-2-azaspiro[4.5]decan-4-one based on its physical state and solvent matrix.

DisposalWorkflow Start Waste Generation: 8-Oxa-2-azaspiro[4.5]decan-4-one StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Filter Cake) StateCheck->SolidWaste Pure Substance Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Consumables LiquidWaste Liquid Waste (Reaction Mixture) StateCheck->LiquidWaste In Solution SolidDrum Solid Hazardous Waste Drum Label: 'Toxic/Irritant Organic' SolidWaste->SolidDrum Bagging Double Bag (Polyethylene) Seal Tightly Debris->Bagging Bagging->SolidDrum Incineration Final Disposal: High-Temperature Incineration SolidDrum->Incineration SolventCheck Check Solvent Type LiquidWaste->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc, DMSO) SolventCheck->NonHalo CarboyHalo Halogenated Waste Carboy (Red Tag) Halo->CarboyHalo CarboyNonHalo Non-Halogenated Waste Carboy (Clear/Yellow Tag) NonHalo->CarboyNonHalo CarboyHalo->Incineration CarboyNonHalo->Incineration

Figure 1: Decision matrix for segregating spirocyclic amide waste streams to ensure compatibility with commercial incineration protocols.

Detailed Operational Procedures

Protocol A: Handling Spills (Solid)
  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (or P100 respirator if ventilation is poor).[1]

  • Procedure:

    • Isolate: Evacuate non-essential personnel from the immediate area.

    • Dampen: Gently mist the powder with a chemically inert solvent (e.g., isopropyl alcohol) or water to prevent airborne dust dispersion.[1] Do not pour liquid directly onto the pile.

    • Sweep: Use a spark-proof dustpan and brush.[1]

    • Clean: Wipe the surface with methanol followed by soap and water.[1]

    • Disposal: Place all cleanup materials into the Solid Hazardous Waste stream.

Protocol B: Container Labeling & Handover

Regulatory bodies (EPA, OSHA) require specific data on waste tags.[1] Missing information is the #1 cause of waste rejection by EHS departments.[1]

  • Chemical Name: Write out the full name: "8-Oxa-2-azaspiro[4.5]decan-4-one". Do not use abbreviations or structure codes (e.g., "Compound X").

  • Hazards: Check "Irritant" and "Toxic".[1]

  • Composition: If a mixture, list all solvents and their approximate percentages (e.g., "Acetone 90%, 8-Oxa-2-azaspiro... 10%").

Final Disposition: Incineration

As a nitrogen-containing heterocycle, this compound requires High-Temperature Incineration equipped with a scrubber.[1]

  • Why? Thermal destruction ensures the breakdown of the spirocyclic core.

  • Why Scrubbers? Combustion of nitrogenous compounds generates NOx gases; scrubbers neutralize these emissions to prevent environmental release.[1]

  • Action: Ensure your facility's waste contractor (e.g., Veolia, Clean Harbors) is approved for "Lab Pack" incineration services.

References

  • National Institutes of Health (NIH) . (2023). Waste Disposal Guide: Chemical Segregation and Labeling. Retrieved from [Link][1][3]

  • PubChem . (2024).[1] Compound Summary: 8-Oxa-2-azaspiro[4.5]decane (Analogue Hazard Data). National Library of Medicine. Retrieved from [Link][1]

  • University of Wisconsin–Madison . (2023).[1] Chapter 7: Chemical Disposal Procedures. Safety Department. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 8-Oxa-2-azaspirodecan-4-one

Comprehensive Safety and Operational Guide: Handling 8-Oxa-2-azaspiro[1]decan-4-one Executive Summary: The Role of Spirocycles in Modern Drug Design In the relentless pursuit of novel therapeutics, medicinal chemists are...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 8-Oxa-2-azaspiro[1]decan-4-one

Executive Summary: The Role of Spirocycles in Modern Drug Design

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to spirocyclic scaffolds to escape the "flatland" of traditional planar aromatic rings[1]. 8-Oxa-2-azaspiro[2]decan-4-one (CAS: 2306272-76-2) is a highly valuable, sp3-rich building block[3]. The incorporation of such spirocyclic cores significantly increases the fraction of sp3-hybridized carbons (Fsp3) within a molecule[4]. This structural shift fundamentally improves aqueous solubility, lowers lipophilicity (logD), and enhances metabolic stability by presenting a rigid, three-dimensional geometry that optimizes target binding while reducing off-target toxicity[5].

However, handling novel spirocyclic intermediates requires rigorous safety protocols. As a Senior Application Scientist, I have designed this guide to provide causality-driven, step-by-step methodologies for the safe handling, operational logistics, and disposal of 8-Oxa-2-azaspiro[2]decan-4-one, ensuring both researcher safety and experimental integrity.

Chemical Profile & Hazard Causality Assessment

Understanding the physicochemical properties of 8-Oxa-2-azaspiro[2]decan-4-one is critical for predicting its behavior in the laboratory environment[6].

  • Chemical Name: 8-Oxa-2-azaspiro[2]decan-4-one

  • CAS Number: 2306272-76-2

  • Molecular Formula: C8H13NO2

  • Molecular Weight: 155.19 g/mol

  • Storage Conditions: Sealed in a dry environment at 2-8°C to prevent moisture-induced degradation[3].

Hazard Causality:

  • H315 (Causes skin irritation): The spirocyclic amine and ketone functional groups can interact with epidermal proteins and disrupt the lipid bilayer of the skin, causing localized inflammation upon contact[6].

  • H319/H320 (Causes serious eye irritation): As a crystalline solid or powder, fine particulates can easily aerosolize. Ocular exposure leads to both mechanical abrasion of the cornea and chemical irritation due to the compound's localized basicity[6].

Personal Protective Equipment (PPE) Matrix

To mitigate the hazards outlined above, the following PPE must be strictly utilized.

PPE CategorySpecificationJustification (Causality)
Hand Protection Nitrile gloves (minimum 4 mil thickness). Double-gloving is highly recommended.Provides a robust barrier against dermal exposure (H315). Nitrile offers superior chemical resistance to the organic solvents typically used for solubilization.
Eye Protection ANSI Z87.1-compliant, tight-fitting safety goggles.Prevents ocular exposure to aerosolized powder particulates, directly addressing H319/H320 risks. Standard safety glasses are insufficient due to lack of a peripheral seal.
Body Protection Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned to the collar.Shields street clothing and exposed skin from accidental spills or dust settling, preventing secondary exposure routes.
Respiratory / Engineering Chemical fume hood or ventilated weighing enclosure (face velocity 80-120 fpm).Prevents inhalation of fine powders during transfer and weighing. The continuous inward airflow captures aerosolized particulates before they reach the operator's breathing zone.

Standard Operating Procedure (SOP): Handling & Weighing

This protocol is designed as a self-validating system to ensure maximum safety and precision.

Step 1: Engineering Control Validation

  • Action: Verify the chemical fume hood monitor displays a face velocity between 80-120 feet per minute (fpm).

  • Validation: If the monitor reads below 80 fpm or the flow alarm is active, halt operations immediately. Do not open the chemical container until airflow is restored.

Step 2: PPE Inspection and Donning

  • Action: Inspect nitrile gloves for micro-tears by inflating them slightly before donning. Don safety goggles and a fully buttoned lab coat.

  • Validation: If a glove fails to hold air, discard it and select a new pair to ensure barrier integrity.

Step 3: Static Mitigation and Preparation

  • Action: Wipe the exterior of the 8-Oxa-2-azaspiro[2]decan-4-one container and the anti-static weigh boat with an anti-static cloth or pass them through a static eliminator ionizer.

  • Causality: Dry spirocyclic powders frequently accumulate static charge, which can cause the material to violently scatter or adhere to the spatula, leading to inaccurate weighing and increased exposure risk.

Step 4: Material Transfer

  • Action: Using a grounded, anti-static micro-spatula, carefully transfer the required mass of the compound into the weigh boat. Keep the container as close to the weigh boat as possible to minimize the transfer distance.

Step 5: Solubilization (In-Situ)

  • Action: Whenever possible, add the chosen solvent (e.g., DMSO for biological assays or DCM for synthesis) directly to the pre-weighed powder within a sealed vial rather than transferring dry powder between vessels.

  • Causality: Wetting the powder immediately eliminates the risk of aerosolization and subsequent inhalation or ocular exposure.

Operational Workflow Visualization

The following diagram outlines the logical progression of tasks for handling this compound safely.

G Start Task Initiation (8-Oxa-2-azaspiro[4.5]decan-4-one) PPE Don Required PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Hood Transfer to Fume Hood (Verify Airflow >100 fpm) PPE->Hood Weigh Weighing & Solubilization (Use Anti-static Spatula) Hood->Weigh Spill Spill Detected? Weigh->Spill Decon Decontamination Protocol (Absorbent & 70% EtOH) Spill->Decon Yes Waste Waste Segregation (Solid/Aqueous Streams) Spill->Waste No Decon->Waste End Task Complete (Doff PPE & Wash Hands) Waste->End

Workflow for safe handling, weighing, and spill management of 8-Oxa-2-azaspiro[2]decan-4-one.

Spill Response & Decontamination Protocol

In the event of an accidental release, execute the following steps to contain and neutralize the hazard.

Step 1: Isolation and Assessment

  • Action: Alert nearby personnel. If the spill occurs outside the fume hood, restrict access to a 5-foot radius.

  • Validation: Ensure no personnel enter the restricted zone without appropriate PPE (goggles, double gloves).

Step 2: Dust Suppression (Containment)

  • Action: Do not sweep the dry powder. Gently cover the spilled solid with paper towels dampened with 70% ethanol or water.

  • Causality: Sweeping generates airborne dust, exacerbating H319/H320 risks. Dampening the powder immediately suppresses aerosolization.

Step 3: Collection

  • Action: Use a disposable plastic scoop or stiff cardboard to collect the dampened powder and the paper towels. Transfer the material into a designated, sealable hazardous waste container.

Step 4: Surface Decontamination

  • Action: Wipe the affected surface with a solvent in which the compound is highly soluble (e.g., 70% ethanol or isopropanol) to dissolve residual traces. Follow this with a standard soap and water wash to remove any remaining organic solvent.

Waste Disposal Plan

Proper disposal is legally mandated and critical for environmental stewardship.

  • Solid Waste: All empty primary containers, contaminated weigh boats, spatulas, and spill cleanup materials must be placed in a clearly labeled, puncture-resistant "Hazardous Solid Waste" container.

  • Aqueous/Organic Waste: Solutions containing 8-Oxa-2-azaspiro[2]decan-4-one must be segregated into appropriate "Halogenated" or "Non-Halogenated" liquid waste carboys, depending on the solvent used (e.g., DMSO is non-halogenated; DCM is halogenated).

  • Contaminated PPE: Gloves used during handling or spill cleanup must be removed using the "glove-in-glove" technique to prevent secondary skin contact and disposed of in the solid hazardous waste stream.

References

  • Taylor & Francis. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available at:[Link]

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